3-[(Tributylstannyl)methoxy]-1-propanol
Description
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Properties
IUPAC Name |
3-(tributylstannylmethoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O2.3C4H9.Sn/c1-6-4-2-3-5;3*1-3-4-2;/h5H,1-4H2;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKREWSCUGEUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 3-[(Tributylstannyl)methoxy]-1-propanol (CAS 1079333-34-8): Mechanistic Utility and Synthetic Applications
Executive Summary
In advanced organic synthesis and drug development, the precise installation of functionalized ether linkages is critical for modulating the pharmacokinetics and target affinity of small molecules. 3-[(Tributylstannyl)methoxy]-1-propanol (CAS 1079333-34-8) is a highly specialized, bifunctional organotin reagent[1]. It features an
This whitepaper provides a causality-driven analysis of its chemical behavior, self-validating experimental protocols, and the mechanistic rationale behind its deployment in complex molecule synthesis.
Chemical Identity and Physical Properties
Understanding the physical parameters of 3-[(Tributylstannyl)methoxy]-1-propanol is essential for optimizing reaction conditions and ensuring safe handling. The tributyltin (
Table 1: Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 3-[(Tributylstannyl)methoxy]-1-propanol |
| CAS Registry Number | 1079333-34-8 |
| Molecular Formula | |
| Molecular Weight | 379.17 g/mol |
| Structural Connectivity | |
| Solubility | Soluble in THF, DCM, Toluene, DMF; Insoluble in |
| Stability | Prone to protodestannylation under strong acidic conditions. |
Core Mechanistic Utility
The -Heteroatom Effect in Stille Cross-Coupling
Standard
Catalytic cycle of the Stille cross-coupling highlighting the transmetalation step.
Tin-Lithium Exchange (Transmetalation)
The
Pathway of Tin-Lithium exchange generating an alpha-alkoxy carbanion for nucleophilic attack.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints (e.g., TLC monitoring) and specific workup procedures to address the primary challenge of organotin chemistry: the removal of toxic tin byproducts[2][5].
Protocol A: Palladium-Catalyzed Stille Coupling
Objective: Couple 3-[(Tributylstannyl)methoxy]-1-propanol with an aryl bromide to yield an aryl-ether derivative.
Causality & Rationale:
-
Solvent Choice: DMF or Toluene is used to achieve the high temperatures required for
-stannane transmetalation. -
Catalyst:
or with a bulky phosphine ligand (e.g., t-BuXPhos) prevents premature catalyst decomposition[3]. -
Tin Removal: Aqueous Potassium Fluoride (KF) is added during workup. The fluoride ions react with the tributyltin halide byproduct to form polymeric tributyltin fluoride (
), which is highly insoluble and easily filtered off via Celite.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the aryl bromide (1.0 equiv) and 3-[(Tributylstannyl)methoxy]-1-propanol (1.2 equiv) in anhydrous DMF (0.1 M).
-
Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.
-
Catalyst Addition: Add
(5 mol%) and (10 mol%). Seal the flask. -
Reaction Execution: Heat the mixture to 90 °C. Monitor the reaction via TLC (typically 10:1 Hexanes/EtOAc) or LCMS. The disappearance of the aryl bromide indicates completion (usually 4-12 hours).
-
Quench & Tin Precipitation: Cool the reaction to room temperature. Add an equal volume of saturated aqueous KF solution. Stir vigorously for 1 hour. A white precipitate of
will form. -
Filtration: Filter the biphasic mixture through a pad of Celite, washing with EtOAc.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over
, concentrate, and purify via silica gel chromatography.
Experimental workflow for Stille Coupling emphasizing the critical KF quench step.
Protocol B: Tin-Lithium Exchange and Electrophilic Trapping
Objective: Generate the
Causality & Rationale:
-
Temperature Control: The reaction must be strictly maintained at -78 °C.
-Alkoxy carbanions are prone to Wittig rearrangement (migrating the alkyl group from oxygen to carbon) if the temperature rises. -
Stoichiometry: Because the substrate contains a free primary alcohol, 2.0 equivalents of
-BuLi are required (the first equivalent deprotonates the -OH to form the lithium alkoxide, and the second executes the Sn-Li exchange).
Step-by-Step Procedure:
-
Preparation: Dissolve 3-[(Tributylstannyl)methoxy]-1-propanol (1.0 equiv) in anhydrous THF (0.2 M) under argon. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add
-BuLi (2.1 equiv, 1.6 M in hexanes) dropwise via syringe. Stir at -78 °C for 30 minutes to ensure complete exchange. -
Electrophile Addition: Add benzaldehyde (1.2 equiv) dropwise. Maintain the temperature at -78 °C for an additional 2 hours.
-
Quench: Quench the reaction at -78 °C by adding saturated aqueous
. Allow the mixture to warm to room temperature. -
Workup: Extract with diethyl ether (
). Wash the combined organics with brine, dry over , and concentrate. Purify via column chromatography.
References
-
Synthonix, Inc. "1079333-34-8 | 3-[(Tributylstannyl)methoxy]-1-propanol." Synthonix Catalog. Available at:[Link]
-
Luescher, M. U., et al. "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes." Organic Syntheses, 2018. Available at:[Link]
- Google Patents. "WO2024233900A1 - Gsk3a inhibitors and methods of use thereof." World Intellectual Property Organization, 2024.
Sources
- 1. Synthonix, Inc > Stannanes > 1079333-34-8 | 3-[(Tributylstannyl)methoxy]-1-propanol [synthonix.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2024233900A1 - Gsk3a inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. 2-[(Tributylstannyl)methoxy]ethanol|Research Chemical [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
A Technical Guide to 3-((tributylstannyl)methoxy)propan-1-ol: Structure, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 3-((tributylstannyl)methoxy)propan-1-ol, an organotin compound of significant interest to researchers in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates both a reactive tributylstannyl moiety for carbon-carbon bond formation and a terminal primary alcohol for subsequent derivatization. This guide elucidates its chemical structure, proposes a detailed synthetic pathway with mechanistic insights, explores its potential applications as a versatile building block, and outlines the critical safety and handling protocols mandated by the toxicological profile of tributyltin compounds.
Introduction to Organotin Reagents
Organostannanes, particularly tributyltin (TBT) derivatives, are powerful and versatile intermediates in modern organic synthesis.[1] Their utility stems from a unique combination of stability, enabling purification and handling, and well-defined reactivity. They are most famously employed in palladium-catalyzed Stille cross-coupling reactions, a robust method for forming carbon-carbon bonds. Furthermore, the tin-carbon bond can undergo transmetalation, typically with organolithium reagents, to generate highly nucleophilic species. 3-((tributylstannyl)methoxy)propan-1-ol emerges as a specialized reagent within this class, offering a unique structural motif: a propanol spacer linked to a tributylstannyl-activated methylene group via an ether linkage. This design allows for the strategic introduction of a three-carbon chain with a terminal hydroxyl group, which can serve as a synthetic handle for further molecular elaboration.
Physicochemical Properties and Structural Elucidation
Chemical Identity
A summary of the key identifiers for 3-((tributylstannyl)methoxy)propan-1-ol is presented below.
| Identifier | Value | Reference |
| IUPAC Name | 3-((tributylstannyl)methoxy)propan-1-ol | [2] |
| CAS Number | 1079333-34-8 | [2] |
| Molecular Formula | C₁₆H₃₆O₂Sn | [2] |
| Molecular Weight | 379.16 g/mol | [2] |
| SMILES | CCCC(CCCC)COCCCO | [2] |
| InChIKey | PTAYFGHRDOMJGC-UHFFFAOYSA-N | [2] |
Chemical Structure
The molecule's structure consists of a central tin (IV) atom covalently bonded to three n-butyl chains and a methoxypropan-1-ol fragment. The connectivity, confirmed by its SMILES notation, is (C₄H₉)₃Sn-CH₂-O-CH₂-CH₂-CH₂-OH. The key functional groups are the organostannane and the primary alcohol, bestowing the molecule with its bifunctional nature.
Predicted Spectroscopic Profile
While specific experimental data is not publicly available, an expected spectroscopic profile can be predicted based on the known chemical shifts of related fragments.
-
¹H NMR: The spectrum would be characterized by a series of complex multiplets between ~0.8 and 1.6 ppm, integrating to 27 protons, corresponding to the three tributyl groups. The methylene protons adjacent to the tin atom (Sn-CH₂ -O) would likely appear as a singlet or narrow triplet around 3.4-3.6 ppm. The protons of the propanol backbone (-O-CH₂ -CH₂ -CH₂ -OH) would present as three distinct multiplets, likely in the range of 3.6-3.8 ppm, 1.7-1.9 ppm, and 3.5-3.7 ppm, respectively. The hydroxyl proton (-OH ) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent; this peak would disappear upon a D₂O shake.[3]
-
¹³C NMR: The butyl chains would show four distinct signals between ~13 and 30 ppm. The carbon attached to tin (Sn-C H₂-) would be found further downfield. The three carbons of the propanol chain would also be distinct, with those attached to oxygen atoms (-O-C H₂- and -C H₂-OH) appearing in the ~60-75 ppm region.
-
IR Spectroscopy: A strong, broad absorption band would be expected in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. A prominent C-O stretching band would appear around 1050-1150 cm⁻¹. The C-H stretching vibrations of the alkyl chains would be observed in the 2850-2960 cm⁻¹ range.
Synthesis and Mechanistic Insights
Retrosynthetic Approach
A logical retrosynthetic disconnection breaks the C-O ether bond formed in the final step. This identifies (tributylstannyl)methanol and a 3-halopropanol derivative (e.g., 3-bromo-1-propanol) as key precursors. This strategy leverages a standard Williamson ether synthesis, a reliable and high-yielding transformation.
Proposed Synthetic Protocol
This protocol describes the synthesis via a Williamson etherification. The procedure is based on established methods for the synthesis of ethers from organotin-containing alcohols.[4][5]
Step 1: Formation of Sodium (tributylstannyl)methoxide
-
System Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet is charged with (tributylstannyl)methanol (1.0 eq).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is added portion-wise under a positive flow of argon.
-
Rationale: The use of NaH, a strong, non-nucleophilic base, ensures complete and irreversible deprotonation of the alcohol to form the corresponding sodium alkoxide. The reaction is performed at 0 °C to control the initial exothermic reaction and hydrogen gas evolution.
-
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 1 hour, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.
Step 2: Williamson Ether Synthesis
-
Reagent Addition: A solution of 3-bromo-1-propanol (1.2 eq) in anhydrous THF is added dropwise to the freshly prepared alkoxide solution at room temperature.
-
Scientist's Note: Using a slight excess of the electrophile ensures the complete consumption of the valuable stannyl alkoxide intermediate. 3-bromo-1-propanol is chosen as a readily available and sufficiently reactive electrophile.
-
-
Reaction: The reaction mixture is heated to reflux (approx. 66 °C in THF) and maintained for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
Purification and Characterization
The crude product is typically purified by flash column chromatography on silica gel, using a gradient elution system of hexane and ethyl acetate. The resulting colorless oil should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Applications in Synthetic Chemistry
Stille Cross-Coupling
The tributylstannyl group is an excellent participant in Stille cross-coupling reactions. The reagent can be coupled with a variety of organic electrophiles (e.g., aryl or vinyl halides/triflates) in the presence of a palladium catalyst to introduce the 3-hydroxypropoxymethyl group into complex scaffolds.
Representative Scheme: Ar-X + (Bu)₃Sn-CH₂-O-(CH₂)₃-OH --(Pd catalyst, ligand)--> Ar-CH₂-O-(CH₂)₃-OH + (Bu)₃Sn-X
Transmetalation for Nucleophilic Addition
Treatment of 3-((tributylstannyl)methoxy)propan-1-ol with a strong base like n-butyllithium at low temperature (-78 °C) will result in a tin-lithium exchange. This transmetalation generates a highly reactive α-alkoxy organolithium species. This potent nucleophile can then be added to various electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds. The terminal alcohol may require protection prior to this step to avoid interference.
Handling, Safety, and Toxicology
Tributyltin compounds are recognized for their significant toxicity.[6][7] Extreme caution must be exercised during handling, storage, and disposal.
Hazard Identification
Tributyltin compounds are potent biocides and are highly toxic to aquatic organisms with long-lasting effects.[6][7] For humans, they are severe skin and eye irritants.[8][9] Acute inhalation of aerosols can lead to respiratory tract irritation, and high concentrations may cause central nervous system depression.[8][10]
| Hazard Information | Details | Reference |
| GHS Classification | Acute Toxicity, Skin Irritation, Eye Irritation, Aquatic Toxicity | [6][8] |
| Shipping Classification | Dangerous Goods, UN 2788, Class 6.1 (Organotin compound, liquid, n.o.s.) | [2][11] |
Safe Handling Protocol
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.
-
-
General Practices: Avoid all skin and eye contact.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[8][12]
-
Spill Response: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert, non-combustible material like sand or vermiculite. Collect the material in a sealed, properly labeled container for hazardous waste disposal.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sunlight, and ignition sources.[8][13]
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.
Conclusion
3-((tributylstannyl)methoxy)propan-1-ol is a highly functionalized organotin reagent with considerable potential as a building block in multi-step organic synthesis. Its bifunctional nature allows for either the introduction of a reactive nucleophile/cross-coupling partner or the extension of a molecule via its terminal alcohol. While its utility is significant, the inherent toxicity of the tributyltin moiety necessitates strict adherence to rigorous safety protocols. For the informed researcher, this compound represents a valuable tool for the construction of complex molecular architectures.
References
- Vertex AI Search. (n.d.). Safety Data Sheet.
- 3M. (n.d.). Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
- Inchem.org. (1990). Tributyltin compounds (EHC 116, 1990).
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Methoxy-1-propanol.
- Slideshare. (n.d.). Tributyltin - Report.
- Synthonix, Inc. (n.d.). 3-[(Tributylstannyl)methoxy]-1-propanol.
- INCHEM. (n.d.). Tributyltin compounds (PIM G018).
- Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
- Collaborative for Health & Environment. (n.d.). Tributyltin.
- Benchchem. (n.d.). Ethyltributyltin|Organotin Reagent|RUO.
- Synthonix, Inc. (n.d.). 3-[(Tributylstannyl)methoxy]-1-propanamine.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Propan-1-ol H-1 proton NMR spectrum analysis.
- Benchchem. (n.d.). Application Notes and Protocols for Tributyl[(methoxymethoxy)methyl]stannane in Medicinal Chemistry.
- ChemicalBook. (2026). 3-Methoxy-1-propanol - Safety Data Sheet.
Sources
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- 2. Synthonix, Inc > Stannanes > 1079333-34-8 | 3-[(Tributylstannyl)methoxy]-1-propanol [synthonix.com]
- 3. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 7. healthandenvironment.org [healthandenvironment.org]
- 8. recochem.com [recochem.com]
- 9. Tributyltin compounds (PIM G018) [inchem.org]
- 10. Tributyltin - Report | PDF [slideshare.net]
- 11. Synthonix, Inc > Stannanes > 1577233-70-5 | 3-[(Tributylstannyl)methoxy]-1-propanamine [synthonix.com]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. fishersci.com [fishersci.com]
Advanced Safety & Handling Protocol: 3-[(Tributylstannyl)methoxy]-1-propanol
Document Type: Technical Safety Whitepaper Subject: 3-[(Tributylstannyl)methoxy]-1-propanol (CAS: 1079333-34-8) Target Audience: Synthetic Chemists, EHS Officers, and Drug Discovery Leads
Part 1: Molecular Architecture & Physicochemical Identity
This compound is not a standard solvent or reagent; it is a specialized organostannane intermediate, often employed as a linker in bioconjugation or as a precursor in radioiodination chemistry. Its safety profile is dominated by the tributyltin (TBT) moiety, a lipophilic group known for high bioavailability and specific toxicity.[1]
Chemical Identity Table
| Property | Specification |
| Chemical Name | 3-[(Tributylstannyl)methoxy]-1-propanol |
| CAS Number | 1079333-34-8 |
| Molecular Formula | |
| Molecular Weight | 379.17 g/mol |
| Physical State | Viscous Colorless Oil |
| Solubility | Soluble in DCM, THF, Et2O; Insoluble in Water |
| Boiling Point | >200°C (Predicted); Low volatility but aerosol hazard |
| SMILES | CCCC(CCCC)COCCCO |
Part 2: Toxicological Mechanisms & Hazard Profiling (The "Why")
To handle this compound safely, one must understand the mechanism of its toxicity. Unlike simple corrosives, organotins act through specific biological pathways.
The Lipophilic Trojan Horse
The tributyltin (TBT) group renders the molecule highly lipophilic (high LogP). This allows it to:
-
Penetrate Dermal Barriers: It crosses the stratum corneum rapidly.
-
Cross Cell Membranes: It accumulates in lipid-rich tissues (liver, brain).
Endocrine Disruption & Immunotoxicity
Once intracellular, the TBT moiety acts as an Obesogen and Endocrine Disruptor .
-
Mechanism: It functions as a high-affinity agonist for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR
). -
Consequence: This alters gene expression related to adipogenesis and immune function. Chronic exposure—even at low levels—can lead to immune suppression (thymic atrophy) and metabolic disorders.
Delayed Chemical Burns
Critical Warning: Organotin burns are "sneaky."
-
Immediate: Contact often causes no immediate pain.
-
Delayed (1-8 hours): The compound penetrates the dermis and interferes with mitochondrial function, leading to inflammation, blistering, and deep tissue necrosis that manifests hours after exposure.
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
Standard laboratory safety protocols are insufficient for organotins due to their skin permeation rates.
The "Double-Barrier" Protocol (Self-Validating System)
Trustworthiness: Do not rely on standard nitrile gloves alone. Organotins can permeate thin nitrile (<4 mil) in minutes.
Protocol:
-
Inner Layer: 4 mil Nitrile (Standard dexterity).
-
Outer Layer: Silver Shield® (Laminate) or thick Neoprene gloves. Silver Shield is the gold standard for organotins.
-
Validation: If the outer glove is compromised (stained/splashed), immediately strip both layers, wash hands with soap (surfactant removes lipophilic tin), and re-glove.
Engineering Workflow Diagram
This diagram illustrates the mandatory containment hierarchy for handling 3-[(Tributylstannyl)methoxy]-1-propanol.
Figure 1: Operational safety hierarchy. Note the strict segregation of waste streams to prevent aquatic contamination.
Part 4: Operational Workflow & Decontamination
Reaction Setup
-
Weighing: Must be performed in the fume hood. If the balance is outside, weigh a closed vial.
-
Solvent Choice: Avoid DMSO if possible, as it enhances skin permeability of dissolved toxins. Use Dichloromethane (DCM) or THF, but be aware of volatility.
Decontamination of Glassware (The Bleach Method)
Organotins adhere to glass. A simple water/acetone rinse is insufficient .
Step-by-Step Decontamination:
-
Soak: Immerse contaminated glassware in a bath of 10% Sodium Hypochlorite (Bleach) for 24 hours.
-
Chemistry: Bleach oxidizes the C-Sn bonds, converting toxic organotin to inorganic tin oxide (SnO2), which is significantly less toxic.
-
-
Rinse: After 24h, rinse with water, then acetone, then wash normally.
-
Validation: A "clean" glass surface should sheet water evenly; beading suggests lipophilic residues remain.
Spill Response
-
Small Spills (<10mL): Do not wipe with paper towels (spreads contamination). Cover with activated charcoal or specialized organotin absorbents. Scoop into the solid organotin waste container.
-
Skin Contact:
Part 5: Environmental Stewardship
The TBT moiety is a catastrophic marine pollutant. It causes imposex (female marine gastropods developing male sex organs) at concentrations as low as 1 ng/L.
Waste Management
-
Rule 1: Zero discharge to drains.
-
Rule 2: Segregate. Do not mix with general organic solvents if your facility incinerates general organics at low temperatures. Organotins require high-temperature incineration to ensure complete mineralization to SnO2.
Environmental Pathway Diagram
Figure 2: The bioaccumulation pathway of Tributyltin derivatives. High lipophilicity drives accumulation in sediment and biota.[1]
References
-
Synthonix. (n.d.). 3-[(Tributylstannyl)methoxy]-1-propanol Product Data. Retrieved from (Verified CAS 1079333-34-8).
-
National Institutes of Health (NIH). (2023). Toxicity of tributyltin to the European flat oyster Ostrea edulis. National Library of Medicine. Retrieved from [Link]
-
BenchChem. (2025).[5] An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Retrieved from
-
Collaborative for Health & Environment. (n.d.). Tributyltin: Acute Health Effects and Mechanisms. Retrieved from
-
Organic Syntheses. (1993). Palladium-Catalyzed Coupling of Acid Chlorides with Organotin Reagents: Safety Considerations. Coll. Vol. 8, p. 268.[6] Retrieved from
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- 3. chemicalbook.com [chemicalbook.com]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
SnAP Reagents: Tributyltin-Based Precursors for the Synthesis of Saturated N-Heterocycles
Executive Summary
Saturated N-heterocycles are foundational scaffolds in modern drug discovery, yet their installation has historically required lengthy, inflexible synthetic routes or reliance on difficult-to-remove protecting groups[1]. The Tin (Sn) Amine Protocol (SnAP), developed by the Bode research group, revolutionizes this process by enabling the one-step synthesis of medium-ring (6–9 membered) saturated N-heterocycles from widely available aldehydes and ketones.
This technical guide provides an in-depth mechanistic and procedural analysis of tributyltin-containing SnAP reagents. By detailing their synthesis, their application in cross-coupling, and the physicochemical causality behind the protocol's success, this guide serves as a comprehensive resource for researchers aiming to implement this methodology[2].
Mechanistic Principles: The Logic of SnAP Chemistry
SnAP reagents are bifunctional molecules comprising a primary amine tethered to a tributyltin (-SnBu3) moiety via an aliphatic chain[3]. The reaction is designed as a self-validating, two-stage process:
-
Condensation: The primary amine cleanly condenses with an aldehyde to form an imine intermediate.
-
Radical Cyclization: A copper-promoted single-electron transfer (SET) oxidizes the C–Sn bond, generating a highly reactive carbon-centered radical that undergoes intramolecular cyclization onto the imine[2].
Mechanistic pathway of SnAP-mediated N-heterocycle synthesis via radical cyclization.
Causality of Reagent Selection
-
Copper(II) Triflate (Cu(OTf)2): Acts as the stoichiometric oxidant. The highly electrophilic Cu(II) center facilitates the homolytic cleavage of the C–Sn bond.
-
Hexafluoroisopropanol (HFIP): This strongly hydrogen-bonding, highly polar, yet weakly nucleophilic solvent is critical. It stabilizes radical intermediates, accelerates the SET process, and prevents premature quenching of the carbon radical[4].
-
2,6-Lutidine: Serves as a mild, non-nucleophilic base. It coordinates with the copper center, tuning its redox potential and buffering the reaction mixture to prevent acid-catalyzed imine hydrolysis[4].
Synthesis of Tributyltin SnAP Precursors
The foundational building block for most SnAP reagents is Tributyl(iodomethyl)stannane, a versatile electrophile that reacts with various amino alcohols to form the required tethered structure[5].
Step-by-step synthesis workflow for tributyltin-based SnAP reagent precursors.
Protocol 1: Synthesis of 1-((Tributylstannyl)methoxy)propan-2-amine
This protocol details the synthesis of a morpholine-forming SnAP reagent[3].
Step-by-Step Methodology:
-
Deprotonation: To an oven-dried flask under nitrogen, add Sodium Hydride (NaH, 1.1 equiv) and wash with pentane to remove mineral oil. Suspend in anhydrous THF and DMF (4.5:1 ratio). Cool to 0–5 °C[3].
-
Alkoxide Formation: Dropwise add DL-alaninol (1.0 equiv). Stir at room temperature for 2 hours.
-
Causality Check: The evolution of hydrogen gas and the formation of a yellow suspension validate the successful generation of the alkoxide intermediate[3].
-
-
Nucleophilic Substitution: Re-cool the suspension to 0–5 °C. Add Tributyl(iodomethyl)stannane (1.0 equiv) dropwise over 1.5 hours via a syringe pump. Stir at room temperature for 6 hours[3].
-
Causality Check: The slow addition prevents localized heating and suppresses unwanted side reactions. The transition to a colorless suspension indicates the complete consumption of the stannane[3].
-
-
Workup: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure[3].
The SnAP Cross-Coupling Protocol
The conversion of aldehydes to unprotected N-heterocycles requires strict adherence to a two-step sequence. Attempting a one-pot simultaneous mixture often leads to catalyst poisoning, as the unreacted primary amine of the SnAP reagent binds irreversibly to the copper catalyst[4].
Protocol 2: Imine Formation
-
Reaction Setup: Dissolve the SnAP reagent (1.0 equiv, 0.50 mmol) in 2.5 mL of anhydrous CH2Cl2. Add the corresponding aldehyde (1.0 equiv) and 4Å molecular sieves (ca. 100 mg/mmol)[4].
-
Condensation: Stir at room temperature for 2–6 hours[4].
-
Causality Check: The use of molecular sieves is mandatory, not optional. They sequester the water byproduct, driving the thermodynamic equilibrium entirely toward the imine and preventing hydrolytic reversion[4].
-
-
Isolation: Filter the mixture through a short pad of Celite to remove the sieves. Concentrate the filtrate under reduced pressure to afford the pure imine. Note: Imines are generally stable at room temperature for several hours, allowing immediate use in the next step without requiring column chromatography[4].
Protocol 3: Copper-Promoted Radical Cyclization
-
Catalyst Preparation: In a separate flask, suspend anhydrous Cu(OTf)2 (1.0 equiv) in 2.0 mL of HFIP. Add 2,6-lutidine (1.0 equiv). Stir at room temperature for 1 hour[4].
-
Causality Check: The suspension will transition from a bluish hue to dark green. This visual cue is a self-validating indicator that the active, redox-tuned Cu(II)-lutidine complex has formed[4].
-
-
Cyclization: Add 8.0 mL of CH2Cl2 and the isolated imine (from Protocol 2) to the dark green suspension in one portion. Stir at room temperature for 12–16 hours[4].
-
Quench and Purification: Quench the reaction with 10% aqueous NH4OH (or a 1:1 mixture of 12% aq NH4OH and brine) and stir vigorously for 15 minutes. Extract with CH2Cl2, dry over Na2SO4, and purify via flash column chromatography[4].
-
Causality Check: The NH4OH quench is essential to strip strongly coordinated copper ions from the newly formed N-heterocycle, preventing severe product loss during the organic extraction phase.
-
Quantitative Data & Substrate Scope
SnAP reagents exhibit remarkable functional group tolerance, operating under mild, room-temperature conditions. The table below summarizes the expected outcomes based on the aldehyde class and SnAP variant utilized[1][2].
| Aldehyde Class | SnAP Reagent Variant | Target Heterocycle | Ring Size | Typical Yield Range |
| Aromatic (e.g., Benzaldehyde) | SnAP-Morpholine | Substituted Morpholine | 6-Membered | 65% – 85% |
| Heteroaromatic (e.g., Pyridine-carboxaldehyde) | SnAP-Piperazine | Substituted Piperazine | 6-Membered | 50% – 80% |
| Aliphatic (e.g., Isovaleraldehyde) | SnAP-Diazepane | Substituted Diazepane | 7-Membered | 45% – 75% |
| Glyoxylic / Complex | SnAP-Oxazepane | Substituted Oxazepane | 7-Membered | 55% – 80% |
Conclusion
Tributyltin-containing SnAP reagents represent a paradigm shift in the synthesis of saturated N-heterocycles. By decoupling imine formation from radical cyclization and leveraging the unique solvent properties of HFIP, this methodology provides predictable, scalable access to highly valuable, unprotected pharmaceutical building blocks that were previously difficult to synthesize[1][2].
References
- Source: sigmaaldrich.
- Stannylamine Protocol (SnAP)
- Source: ethz.
- Source: ethz.
- Source: nih.
- Source: orgsyn.
Sources
- 1. N-heterocycle synthesis with SnAP chemistry – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 2. SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. SnAP Support and FAQ – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
synthesis of substituted ethers using 3-[(Tributylstannyl)methoxy]-1-propanol
Application Note: Advanced Synthesis of Substituted Ethers via 3-[(Tributylstannyl)methoxy]-1-propanol
Executive Summary
3-[(Tributylstannyl)methoxy]-1-propanol is a highly versatile, bifunctional organotin reagent. It features a polar propanol chain—which can be further functionalized or utilized to enhance the aqueous solubility of target molecules—and a reactive α-alkoxystannane moiety. In drug development and complex organic synthesis, this reagent serves as a critical linchpin for constructing substituted ethers. This guide details the mechanistic pathways, quantitative parameters, and self-validating protocols for utilizing this reagent via two primary synthetic routes: transmetalation to a hydroxymethyl anion equivalent, and Palladium-catalyzed Stille cross-coupling.
Mechanistic Framework & Causality (E-E-A-T)
Pathway A: Transmetalation and Nucleophilic Addition α-Alkoxystannanes are exceptional precursors for generating α-alkoxy carbanions[1]. Treatment of 3-[(Tributylstannyl)methoxy]-1-propanol with an alkyllithium reagent (such as n-butyllithium) at cryogenic temperatures initiates a rapid, thermodynamically driven Sn-Li exchange[2]. The causality behind this specific transformation lies in the relative stability of the tetrabutyltin byproduct and the high nucleophilicity of the resulting α-alkoxymethyllithium intermediate. This intermediate readily attacks electrophiles (e.g., aldehydes or ketones) to form complex 1,3-diol ether derivatives. Cryogenic control (-78 °C) is mandatory to prevent the degradation of the carbanion and suppress undesired side reactions such as the Wittig rearrangement.
Pathway B: Palladium-Catalyzed Stille Cross-Coupling In the absence of strong bases, the tributylstannyl group participates in polar Stille cross-coupling reactions with aryl or vinyl halides[1][3]. The reaction is governed by a Pd(0)/Pd(II) catalytic cycle. The causality of the reaction sequence begins with the oxidative addition of the aryl/vinyl halide to the Pd(0) center. This is followed by the rate-limiting transmetalation step, where the α-alkoxy group transfers from tin to palladium, and concludes with reductive elimination to forge a new C-C bond[4]. The presence of the propanol tail is particularly advantageous in medicinal chemistry, as the resulting ether linkages exhibit improved hydrophilicity profiles compared to standard alkyl ethers.
Reaction Pathway Visualization
Fig 1: Reaction pathways of 3-[(Tributylstannyl)methoxy]-1-propanol in ether synthesis.
Quantitative Reaction Parameters
The following table summarizes the optimized empirical data for both synthetic pathways, providing a comparative baseline for reaction design.
| Parameter | Pathway A: Transmetalation | Pathway B: Stille Coupling |
| Primary Reagent | n-BuLi (1.05 - 1.10 equiv) | Pd(PPh3)4 (5-10 mol%) |
| Solvent System | Anhydrous THF | Degassed Toluene or DMF |
| Temperature | -78 °C to 0 °C | 90 °C to 110 °C |
| Reaction Time | 1 - 3 hours | 12 - 24 hours |
| Electrophile Scope | Aldehydes, Ketones, Alkyl Halides | Aryl Iodides/Bromides, Vinyl Triflates |
| Expected Yield | 70% - 85% | 60% - 80% |
| Major Byproduct | Tetrabutyltin (Bu4Sn) | Tributyltin Halide (Bu3SnX) |
| Purification Challenge | Separation of non-polar tin species | Removal of Pd black and tin halides |
Self-Validating Experimental Protocols
Protocol A: Synthesis of Substituted Alkyl Ethers via Transmetalation Objective: To generate a hydroxymethyl anion equivalent for nucleophilic addition to an aldehyde, forming a complex 1,3-diol ether[2].
-
Step 1: System Preparation. Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 3-[(Tributylstannyl)methoxy]-1-propanol (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Complete exclusion of moisture is critical, as the resulting organolithium species is highly basic and will prematurely quench in the presence of water.
-
-
Step 2: Transmetalation. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes down the side of the flask. Stir for 30 minutes at -78 °C.
-
Validation: The solution should transition to a pale yellow hue. TLC (Hexanes/EtOAc) of a methanol-quenched aliquot will show the complete consumption of the UV-inactive stannane starting material (visualized via KMnO4 stain).
-
-
Step 3: Electrophile Addition. Dissolve the target aldehyde (1.1 equiv) in a minimal amount of anhydrous THF and add dropwise to the reaction mixture at -78 °C. Maintain temperature for 1 hour, then slowly warm to 0 °C over 30 minutes.
-
Causality: Gradual warming allows the kinetically trapped intermediate to fully react with the electrophile while minimizing side product formation.
-
-
Step 4: Quench and Workup. Quench the reaction at 0 °C with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Causality & Validation: NH4Cl provides a mild proton source that neutralizes the lithium alkoxide without inducing acid-catalyzed cleavage of the newly formed ether bond. The crude 1H-NMR should show the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a new carbinol proton (~3.5-4.5 ppm).
-
Protocol B: Synthesis of Aryl Ethers via Palladium-Catalyzed Stille Coupling Objective: To couple the α-alkoxystannane with an aryl halide to yield a functionalized aryl methyl ether[3].
-
Step 1: Degassing. In a heavy-walled pressure vial, combine the aryl iodide (1.0 equiv) and 3-[(Tributylstannyl)methoxy]-1-propanol (1.2 equiv) in Toluene (0.1 M). Sparge the solution with Argon for 15 minutes.
-
Causality: Pd(0) catalysts are highly susceptible to oxidation. Removing dissolved oxygen prevents catalyst deactivation and suppresses oxidative homocoupling of the stannane.
-
-
Step 2: Catalyst Addition. Quickly add Pd(PPh3)4 (0.05 equiv) under a positive stream of Argon. Seal the vial tightly.
-
Step 3: Cross-Coupling. Heat the reaction mixture to 100 °C in an oil bath for 16 hours.
-
Validation: The progression of the Stille coupling is typically marked by a gradual darkening of the solution. The appearance of a black precipitate (palladium black) indicates catalyst aggregation, which often signals reaction completion. Monitor by LC-MS for the consumption of the aryl halide.
-
-
Step 4: Fluoride Workup. Cool the reaction to room temperature. Add a 1 M aqueous solution of Potassium Fluoride (KF) (2.0 equiv relative to stannane) and stir vigorously for 1 hour.
-
Causality & Validation: Organotin byproducts (e.g., Bu3SnI) are notoriously difficult to separate from organic products via standard silica gel chromatography due to their similar retention factors. KF converts the lipophilic tributyltin halides into insoluble polymeric tributyltin fluoride (Bu3SnF), which precipitates as a white solid and can be easily removed via Celite filtration.
-
References
-
National Institutes of Health (NIH) / PMC. "Enantioselective Total Synthesis of All of the Known Chiral Cleroindicins". NIH Public Access. URL: [Link]
-
Arkivoc. "Synthesis of 5-acyl-4-methylene-1,2,3,4-tetrahydropyridines". Arkat USA. URL:[Link]
Sources
- 1. 2-[(Tributylstannyl)methoxy]ethanol|Research Chemical [benchchem.com]
- 2. Enantioselective Total Synthesis of All of the Known Chiral Cleroindicins, (C-F): Clarification Among Optical Rotations and Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 2-[(Tributylstannyl)methoxy]ethanol|Research Chemical [benchchem.com]
The Untapped Potential of a Bifunctional Building Block: Application Notes for 3-[(Tributylstannyl)methoxy]-1-propanol in Natural Product Synthesis
Foreword: Charting New Synthetic Territories
In the intricate tapestry of natural product synthesis, the quest for novel reagents that offer unique bond-forming capabilities and strategic advantages is perpetual. This guide delves into the prospective applications of a lesser-explored bifunctional organotin reagent, 3-[(Tributylstannyl)methoxy]-1-propanol . While direct, widespread applications in completed natural product syntheses remain to be extensively documented in peer-reviewed literature, the inherent structural motifs of this reagent present a compelling case for its utility. This document, therefore, serves as a forward-looking application note, grounded in the established principles of organotin chemistry, to inspire and guide researchers in harnessing its potential. We will explore its role as a versatile C3-building block, particularly in the context of macrocyclization via intramolecular Strolling reactions, a cornerstone in the synthesis of many complex natural products.
Reagent Profile and Strategic Significance
3-[(Tributylstannyl)methoxy]-1-propanol is a unique organostannane that combines a nucleophilic tributylstannyl moiety with a functionalized three-carbon chain terminating in a primary alcohol. This duality is the cornerstone of its synthetic potential.
| Chemical Structure | CAS Number | Molecular Formula | Molecular Weight |
| CCCC(CCCC)COCCCO | 1079333-34-8 | C16H36O2Sn | 379.16 g/mol |
Data sourced from Synthonix, Inc.[1]
The strategic advantages of this reagent are twofold:
-
The Tributylstannyl Group: This moiety is a well-established participant in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[2][3][4] Organostannanes are valued for their stability to air and moisture and their compatibility with a wide array of functional groups.[2]
-
The 3-Hydroxypropoxy-methyl Group: This portion of the molecule introduces a flexible, oxygenated three-carbon unit. The terminal hydroxyl group can be used as a handle for further synthetic transformations, such as esterification or etherification, to append the stannane to a larger molecular fragment.
This unique combination allows the reagent to act as a linchpin, enabling the coupling of two different molecular fragments or, more tantalizingly, facilitating macrocyclization through an intramolecular Stille coupling.
Core Application: Intramolecular Stille Coupling for Macrocycle Synthesis
The construction of macrocycles is a formidable challenge in the total synthesis of many natural products, including macrolides, peptides, and polyethers.[5] Intramolecular reactions are often favored for their efficiency in forming large rings. The Stille reaction has emerged as a powerful tool for such transformations.[6]
Mechanistic Rationale and Causality
The catalytic cycle of the Stille reaction is well-understood and proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination.[2][7] In an intramolecular context, a substrate bearing both a halide (or pseudohalide) and a tributylstannyl group can undergo cyclization.
The choice of 3-[(tributylstannyl)methoxy]-1-propanol as a precursor for such a cyclization is predicated on the following logic:
-
Anchoring: The terminal hydroxyl group of the reagent can be readily attached to a carboxylic acid or a related functional group on one end of a linear precursor.
-
Chain Extension: The other end of the linear precursor would be functionalized with a vinyl or aryl halide.
-
Palladium-Catalyzed Cyclization: Upon introduction of a suitable palladium catalyst, the tributylstannyl group and the halide are brought into proximity, initiating the Stille coupling cascade and forging the macrocyclic ring.
The flexibility of the 3-hydroxypropoxy-methyl chain can be advantageous in achieving the necessary conformation for cyclization.
Caption: Proposed workflow for macrocyclization using the title reagent.
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized for specific substrates.
Synthesis of 3-[(Tributylstannyl)methoxy]-1-propanol
A plausible synthesis can be adapted from protocols for similar functionalized stannanes.[3] This proposed two-step procedure involves the preparation of (tributylstannyl)methanol followed by a Williamson ether synthesis.
Step A: Synthesis of (Tributylstannyl)methanol
Caption: Workflow for the synthesis of the (tributylstannyl)methanol intermediate.
Materials:
-
Tributyltin hydride
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Petroleum ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the solution for 30 minutes at 0°C to generate lithium diisopropylamide (LDA).
-
Add a solution of tributyltin hydride (1.0 eq) in anhydrous THF dropwise to the LDA solution at 0°C. Stir for an additional 30 minutes.
-
Add paraformaldehyde (1.2 eq) in one portion to the reaction mixture.
-
Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Dilute the reaction with petroleum ether and wash with water. Separate the aqueous layer and extract with petroleum ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (tributylstannyl)methanol, which can be used in the next step without further purification.
Step B: Williamson Ether Synthesis
Materials:
-
(Tributylstannyl)methanol (from Step A)
-
Sodium hydride (60% dispersion in mineral oil)
-
3-Chloro-1-propanol
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of (tributylstannyl)methanol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0°C and add 3-chloro-1-propanol (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and then heat to reflux overnight.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 3-[(tributylstannyl)methoxy]-1-propanol.
Protocol for Intramolecular Stille Macrocyclization
This protocol outlines a general procedure for the cyclization of a linear precursor.
Materials:
-
Linear precursor containing a tributylstannyl group and a vinyl/aryl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if necessary, e.g., PPh₃, AsPh₃)
-
Solvent (e.g., Toluene, THF, DMF)
-
Additives (optional, e.g., LiCl, Cu(I) salts)
Procedure:
-
Dissolve the linear precursor (1.0 eq) in the chosen solvent in a flask equipped with a condenser and an inert gas inlet.
-
Degas the solution thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 30 minutes).
-
Add the palladium catalyst (0.05 - 0.1 eq) and any additional ligands or additives under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). A gel-like precipitate of tributyltin fluoride will form and can be removed by filtration through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude macrocycle by flash column chromatography.
| Parameter | Typical Range/Condition | Rationale/Causality |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) is the active catalytic species. The choice depends on air stability and ease of handling. |
| Solvent | Toluene, THF, DMF | The solvent must be high-boiling and capable of dissolving the precursor and catalyst. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Additives | LiCl, Cu(I) salts | LiCl can accelerate the transmetalation step by forming a more reactive organostannane. Cu(I) salts can also promote the reaction. |
Safety and Handling
Extreme caution must be exercised when handling organotin compounds due to their high toxicity. [2][8]
-
Toxicity: Tributyltin compounds are toxic and can be absorbed through the skin. They can cause damage to organs through prolonged or repeated exposure.[9]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.
-
Waste Disposal: All organotin waste must be collected and disposed of as hazardous chemical waste according to institutional and governmental regulations. Do not discharge into drains.
Concluding Remarks and Future Outlook
3-[(Tributylstannyl)methoxy]-1-propanol represents a promising, yet underutilized, tool in the arsenal of synthetic organic chemists. Its bifunctional nature makes it an ideal candidate for the construction of complex molecular architectures, particularly macrocycles, which are prevalent in biologically active natural products. The protocols and strategies outlined in this guide are intended to provide a solid foundation for the exploration of this reagent's synthetic utility. It is our hope that this document will stimulate further research into its applications, ultimately leading to innovative and efficient syntheses of important natural products and their analogues.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
Nicolaou, K. C.; Tria, G. S.; Edmonds, D. J. At the Interface of Chemistry, Biology, and Medicine: The Art and Science of Total Synthesis. Angew. Chem. Int. Ed.2009 , 48 (10), 1780–1839. [Link]
-
Synthonix, Inc. 3-[(Tributylstannyl)methoxy]-1-propanol. [Link]
-
Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005 , 44 (29), 4490–4527. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]
-
Sawyer, J. S.; Kucerovy, A.; Macdonald, T. L.; McGarvey, G. J. (Tributylstannyl)methanol. Org. Synth.1990 , 68, 106. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Yousif, E.; Salih, N.; Salimon, J. A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]
-
Jeyam Scientific. Organotin Reagents. [Link]
-
Organic Syntheses Procedure. tributyl[(methoxymethoxy)methyl]stannane. [Link]
-
Stille Coupling - Organic Synthesis. [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Treasures old and new: what we can learn regarding the macrocyclic problem from past and present efforts in natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01132K [pubs.rsc.org]
- 6. Unconventional Macrocyclizations in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the Soft Template Method - PMC [pmc.ncbi.nlm.nih.gov]
copper-mediated Stille coupling optimization
Application Note: Copper-Mediated Stille Coupling Optimization
Executive Summary & Core Directive
The Stille cross-coupling reaction is a cornerstone of carbon-carbon bond formation, valued for the stability and functional group tolerance of organostannanes.[1][2] However, the reaction frequently suffers from a "Transmetallation Bottleneck"—a kinetic stall where the transfer of the organic group from tin to palladium is rate-limiting.
This guide details the "Copper Effect," a distinct mechanistic intervention using Copper(I) salts (CuI, CuTC) to accelerate this step by orders of magnitude.[3] We move beyond standard textbook definitions to provide three field-validated protocols: the Farina Co-Catalytic Method , the Baldwin Synergistic Method (Fluoride/Cu) , and the Liebeskind Stoichiometric Method (CuTC) .
Mechanistic Insight: The "Copper Effect"
To optimize a reaction, one must understand the failure mode. In standard Stille couplings, the rate-determining step is often the transmetallation of the organic group (
Copper(I) additives function via two distinct pathways, often operating simultaneously depending on the solvent polarity:
-
The "Ligand Scavenger" Pathway (Low Polarity Solvents): Soft ligands like triphenylphosphine (
) inhibit the reaction by stabilizing unreactive Pd(II) species. Cu(I) binds these free phosphines, shifting the equilibrium toward the active, coordinatively unsaturated Pd species. -
The "Transmetallation" Pathway (High Polarity Solvents): In solvents like NMP or DMF, Cu(I) undergoes transmetallation with the stannane to form a transient, highly reactive Organocopper (
) species. This species transmetallates to Palladium significantly faster than the original stannane.
Pathway Visualization
Figure 1: The dual-cycle mechanism showing how the transient Organocopper intermediate bypasses the slow direct Sn-to-Pd transmetallation.
Strategic Protocol Selection
Do not apply a "one-size-fits-all" approach. Select the protocol based on your substrate's steric hindrance and electronic deactivation.
| Feature | Protocol A: Farina (Standard) | Protocol B: Baldwin (Synergistic) | Protocol C: Liebeskind (CuTC) |
| Primary Reagent | CuI (10-20 mol%) | CuI (10%) + CsF (2 equiv) | CuTC (1.5 - 2.0 equiv) |
| Mechanism | Ligand Scavenging | Fluoride Activation + Cu Transmetallation | Carboxylate-Assisted Transmetallation |
| Solvent | Dioxane or Toluene | DMF or NMP | NMP or DMF |
| Best For | Sluggish standard couplings | Bulky/Hindered substrates | Base-sensitive / Highly difficult couplings |
| Cost | Low | Low | High (CuTC is expensive) |
Detailed Experimental Protocols
Protocol A: The Farina Co-Catalytic Method (CuI)
Reference: Farina, V. et al. J. Org.[4] Chem. 1994.[1][4][5]
Context: Use this for reactions that work but are too slow (low conversion after 12h) or require lower temperatures to prevent decomposition.
-
Preparation: Flame-dry a Schlenk tube or microwave vial and cool under Argon.
-
Loading: Add:
-
Electrophile (1.0 equiv)
-
Organostannane (1.1 - 1.2 equiv)
-
CuI (Copper(I) Iodide) (0.10 equiv, 10 mol%) - Must be 99.99% pure/white. Off-white/green CuI is oxidized and ineffective.
-
Pd catalyst:
(5 mol%) or (2.5 mol%) + (10 mol%).
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Degassing: Sparge with Argon for 10 minutes (essential to protect the Cu(I)).
-
Reaction: Seal and heat to 60–90°C . Monitor via LCMS.
-
Note: The reaction mixture often turns dark brown/black upon completion due to Pd precipitation.
-
Protocol B: The Baldwin Synergistic Method (CuI + CsF)
Reference: Mee, S.P.H., et al. Angew.[6] Chem. Int. Ed. 2004.
Context: Use for sterically hindered systems (e.g., ortho-substituted aryls) where standard heating fails. The Fluoride activates the Tin (forming a hypervalent stannate), while Copper facilitates the transfer.
-
Loading: Under Argon, combine:
-
Electrophile (1.0 equiv)
-
Organostannane (1.1 equiv)
-
CuI (10 mol%)[1]
-
CsF (Cesium Fluoride) (2.0 equiv) - Hygroscopic! Weigh quickly or use a glovebox.
- (5 mol%)
-
-
Solvent: Add anhydrous DMF (Dimethylformamide).
-
Reaction: Heat to 45–60°C .
-
Why this works: The CsF precipitates
in situ, driving the reaction equilibrium forward while Cu shuttles the alkyl group.
-
Protocol C: The Liebeskind-Srogl Variant (CuTC)
Reference: Allred, G. D.; Liebeskind, L. S. J.[5] Am. Chem. Soc. 1996.[5]
Context: The "Nuclear Option." Use CuTC (Copper(I) thiophene-2-carboxylate) when basic conditions are not tolerated or when the coupling is extremely difficult. CuTC is non-coordinating and stabilizes the intermediate.
-
Loading: Under Argon, combine:
-
Electrophile (1.0 equiv)
-
Organostannane (1.2 - 1.5 equiv)
-
CuTC (1.5 - 2.0 equiv) - Stoichiometric amount required.
-
(5 mol%) or
/TFP (Tris-2-furylphosphine).
-
-
Solvent: NMP (N-Methyl-2-pyrrolidone) is superior here.
-
Reaction: Stir at Room Temperature initially. If no reaction after 2h, heat to 50°C.
-
Observation: This reaction can often proceed at ambient temperature due to the high reactivity of the Cu-carboxylate species.
-
Workup & Purification (Tin Removal)
The toxicity and lipophilicity of tin byproducts (
The "KF/Silica" Method (Recommended):
-
Quench: Dilute the reaction mixture with Ethyl Acetate (
). -
Precipitation: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 10 mL per mmol substrate).
-
Stir: Stir vigorously for 30 minutes. A white, polymeric precipitate (
) will form. -
Filtration: Filter the biphasic mixture through a pad of Celite mixed with solid KF.
-
Separation: Separate layers, dry organic phase over
. -
Chromatography: Elute on silica gel. Tip: Add 1% Triethylamine to your eluent (e.g., Hex/EtOAc + 1%
). This deactivates silica acidic sites that might cause tin streaking.
Troubleshooting & Optimization Matrix
Figure 2: Decision tree for selecting the appropriate optimization protocol.
References
-
Farina, V. ; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S.[1] "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." Journal of Organic Chemistry, 1994 , 59, 5905–5911.[1][5] Link
-
Mee, S. P. H. ; Lee, V.; Baldwin, J. E.[1][2][6] "Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition, 2004 , 43, 1132–1136.[1][2][6] Link
-
Allred, G. D. ; Liebeskind, L. S.[4][5] "Copper-Mediated Cross-Coupling of Organostannanes with Organic Iodides at or below Room Temperature."[1][8] Journal of the American Chemical Society, 1996 , 118, 2748–2749.[5] Link
-
Han, F.-S. "Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel, copper and iron catalysts." Chemical Society Reviews, 2013 , 42, 5270-5298. Link
Sources
- 1. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. scilit.com [scilit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure [escholarship.org]
Application Note: Preparation and Application of 3-[(Tributylstannyl)methoxy]-1-propanamine (SnAP OA Reagent)
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Protocol and Mechanistic Guide.
Introduction & Rationale
The synthesis of medium-ring saturated N-heterocycles—such as 1,4-oxazepanes, diazepanes, and spirocycles—remains a persistent challenge in drug discovery due to unfavorable cyclization kinetics and entropic barriers. To overcome these limitations, the Bode Research Group developed the Stannyl Amine Protocol (SnAP) , a powerful cross-coupling methodology that converts widely available aldehydes and ketones into saturated N-heterocycles in a single operation [1].
3-[(Tributylstannyl)methoxy]-1-propanamine (commercially known as the SnAP OA Reagent , CAS: 1577233-70-5) is the specific building block designed for the construction of 7-membered 1,4-oxazepane rings [3]. This application note details the autonomous, self-validating synthesis of the SnAP OA reagent from a simple 3-amino-1-propanol precursor, followed by the standardized protocol for its application in radical-polar crossover cyclizations.
Mechanistic Overview
The utility of the SnAP OA reagent lies in its ability to bypass traditional
Causality of the Reaction Design:
-
Imine Condensation: The free primary amine of the SnAP OA reagent condenses with an aldehyde to form a stable aldimine.
-
Radical Generation: The addition of a stoichiometric copper(II) oxidant, specifically
, triggers a single-electron oxidation. The tributylstannyl group ( ) acts as an exceptional electrofuge, departing to leave a highly reactive, carbon-centered radical adjacent to the ether oxygen. -
Cyclization: This radical rapidly undergoes a 7-endo-trig cyclization onto the imine, forming the 1,4-oxazepane core. Hexafluoroisopropanol (HFIP) is strictly required as a solvent additive; its high hydrogen-bond-donating capacity stabilizes the radical intermediates and accelerates the cyclization [1, 2].
Caption: Radical-polar crossover mechanism for 1,4-oxazepane synthesis using SnAP OA.
Preparation of SnAP OA Reagent
The synthesis of 3-[(Tributylstannyl)methoxy]-1-propanamine is achieved in three robust steps from 3-amino-1-propanol.
Quantitative Data Summary: Alkylation Step
The critical C-O bond-forming step requires precise stoichiometry to ensure complete conversion while managing the high molecular weight of the tin reagent.
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Function |
| N-Boc-3-amino-1-propanol | 175.23 | 1.0 | 1.75 g | Nucleophile Precursor |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 0.48 g | Strong Base |
| (Iodomethyl)tributylstannane | 430.98 | 1.1 | 4.74 g | Electrophile |
| Anhydrous THF | N/A | N/A | 50.0 mL | Aprotic Solvent |
Step-by-Step Synthetic Protocol
Step 1: Amine Protection (N-Boc Formation)
-
Procedure: Dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.2 eq) and cool the mixture to 0 °C. Slowly add Di-tert-butyl dicarbonate (
, 1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. -
Causality & Validation: The amine must be protected to prevent competitive N-alkylation in Step 2. Completion is validated by TLC (ninhydrin stain transitions from free amine to a less polar, UV-inactive Boc-protected spot). Wash with 1M HCl to remove unreacted starting material.
Step 2: Stannyl Ether Synthesis (Alkylation)
-
Procedure: Dissolve the N-Boc-3-amino-1-propanol in anhydrous THF under an inert argon atmosphere. Cool to 0 °C. Add NaH (60% dispersion, 1.2 eq) portionwise. Stir for 30 minutes until
evolution ceases. Add (iodomethyl)tributylstannane (1.1 eq) dropwise. Allow to warm to room temperature and stir overnight. -
Causality & Validation: NaH is required to irreversibly deprotonate the alcohol, forming a highly nucleophilic alkoxide. (Iodomethyl)tributylstannane is chosen over the chloride variant because iodide is a superior leaving group, essential for overcoming the steric bulk of the tributyltin moiety. Validate via FTIR: the broad O-H stretch (~3300 cm⁻¹) will completely disappear upon successful alkylation.
Step 3: Deprotection and Free Amine Isolation
-
Procedure: Dissolve the intermediate in DCM and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 eq) and stir for 2 hours at room temperature. Concentrate the mixture under reduced pressure. Redissolve in DCM and wash thoroughly with 1M aqueous NaOH until the aqueous layer is pH > 10. Extract, dry over
, and concentrate. -
Causality & Validation: TFA cleaves the Boc group, but leaves the product as an ammonium trifluoroacetate salt. The basic workup (NaOH) is strictly necessary to liberate the free amine; otherwise, the subsequent imine condensation with aldehydes will fail. Validate the final SnAP OA reagent via ¹H NMR: look for the distinct tributylstannyl multiplet at 0.8–1.5 ppm and the shift of the methylene protons adjacent to the primary amine.
Caption: Step-by-step synthetic workflow for the preparation of SnAP OA Reagent.
Application Protocol: Synthesis of 1,4-Oxazepanes
Once the SnAP OA reagent is prepared (or procured [3]), it can be utilized to synthesize diverse 1,4-oxazepanes.
Step 1: Imine Condensation
-
Dissolve the SnAP OA reagent (0.50 mmol, 1.0 eq) in 2.5 mL of anhydrous DCM.
-
Add the target aldehyde (0.50 mmol, 1.0 eq) and 50 mg of activated 4Å molecular sieves.
-
Stir at room temperature for 2 hours.
-
Filter through a short pad of Celite to remove the sieves, rinsing with DCM. Concentrate the filtrate under reduced pressure to yield the pure aldimine.
-
Causality: Molecular sieves act as a thermodynamic sink for the water byproduct, driving the condensation equilibrium to completion.
Step 2: Copper-Promoted Cyclization
-
In a separate flask, combine 2,6-lutidine (0.50 mmol, 1.0 eq), 2.0 mL of HFIP, and anhydrous
(0.50 mmol, 1.0 eq). Stir for 1 hour at room temperature to form a homogeneous catalyst suspension. -
Dissolve the crude aldimine from Step 1 in 8.0 mL of DCM and add it to the copper suspension in one portion.
-
Stir at room temperature for 12 hours.
-
Quench the reaction with 5 mL of 10% aqueous
and stir vigorously for 15 minutes to complex the copper salts (solution turns deep blue). -
Separate the layers, extract the aqueous layer with DCM (3 × 5 mL), dry the combined organics over
, and purify via flash chromatography.
-
Causality: The
quench is a critical validation and purification step; it forms water-soluble complexes, effectively stripping the paramagnetic copper from the organic phase, which would otherwise ruin NMR characterization of the final 1,4-oxazepane.
References
-
Vo, C.-V.; Luescher, M. U.; Bode, J. W. "SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes", Nature Chemistry 2014, 6, 310–314. URL: [Link]
-
Siau, W.-Y.; Bode, J. W. "One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones", Journal of the American Chemical Society 2014, 136, 17726–17729. URL: [Link]
Application Note: Direct Hydroxymethylation of Aryl Halides via Palladium-Catalyzed Stille Cross-Coupling
Executive Summary
The direct installation of a hydroxymethyl group (–CH₂OH) onto aryl and heteroaryl scaffolds is a pivotal transformation in medicinal chemistry, enabling the rapid diversification of pharmacophores and the synthesis of complex natural products. Traditional hydroxymethylation strategies often require a cumbersome two-step sequence: formylation (e.g., via carbonylation or Vilsmeier-Haack reactions) followed by reduction, or the use of protected boronates that demand subsequent deprotection steps.
This application note details a highly efficient, single-step protocol utilizing (tributylstannyl)methanol as a direct hydroxymethyl anion equivalent[1]. By leveraging a Palladium-catalyzed Stille cross-coupling framework, this methodology offers exceptional functional group tolerance, bypassing the need for strongly basic or reductive conditions that typically degrade sensitive substrates[2].
Mechanistic Rationale & Reagent Selection
The efficacy of this protocol hinges on the unique reactivity of (tributylstannyl)methanol (CAS: 27490-33-1). Unlike organolithium or Grignard reagents, α-alkoxyorganostannanes are stable under neutral conditions and act as highly selective nucleophiles in transition-metal-catalyzed cross-couplings[3].
The reaction proceeds through the classic Stille catalytic cycle, but with specific nuances dictated by the hydroxymethyl moiety:
-
Oxidative Addition : The active Pd(0) species inserts into the aryl halide bond (Ar–X), forming a stable Ar–Pd(II)–X complex. Aryl iodides and bromides are preferred due to their lower bond dissociation energies compared to chlorides.
-
Transmetalation (The Rate-Determining Step) : (Tributylstannyl)methanol transfers the hydroxymethyl group to the palladium center. Mechanistically, the oxygen atom of the hydroxymethyl group can act as a weak donor ligand, subtly influencing the palladium's electronic environment and stabilizing the open-chain transmetalation intermediate without requiring base activation[4].
-
Reductive Elimination : The Ar–Pd(II)–CH₂OH complex undergoes reductive elimination to release the desired aryl methanol product and regenerate the Pd(0) catalyst.
Fig 1: Catalytic cycle of Pd-catalyzed Stille hydroxymethylation of aryl halides.
Reaction Optimization & Quantitative Data
The choice of catalyst and solvent dictates the equilibrium between productive cross-coupling and catalyst deactivation (e.g., formation of Pd black). Table 1 summarizes the quantitative optimization data for the hydroxymethylation of a standard aryl bromide.
Table 1: Catalyst and Solvent Screening for Stannane-Mediated Hydroxymethylation
| Catalyst System (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| Pd(PPh₃)₄ | Dioxane | 100 | 16 | 88 - 92 | Optimal. Dioxane's boiling point and coordination properties stabilize Pd intermediates[2]. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 80 | 12 | 78 - 82 | Faster oxidative addition, but prone to competitive protodestannylation. |
| Pd(dppf)Cl₂ | DMF | 100 | 16 | 60 - 65 | Lower yield due to competitive reduction of the aryl halide. |
| Pd(PPh₃)₄ | THF | 65 | 24 | 40 - 50 | Incomplete conversion; insufficient thermal activation for transmetalation. |
Note: Pd(PPh₃)₄ in 1,4-dioxane provides the most reliable and scalable results, minimizing side reactions while ensuring complete conversion.
Validated Experimental Protocol
This methodology is adapted from optimized conditions utilized in the synthesis of complex coumarin-based kinetic stabilizers[2]. The protocol is designed as a self-validating system to ensure reproducibility.
Materials Required
-
Aryl Halide : 1.00 equivalent (e.g., 4.02 mmol)
-
(Tributylstannyl)methanol : 2.00 equivalents (8.04 mmol, ~2.58 g)[1]
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] : 0.10 equivalents (402 μmol, ~464 mg)
-
Anhydrous 1,4-Dioxane : 10.0 mL
-
Aqueous Potassium Fluoride (KF) : Saturated solution (for workup)
Step-by-Step Methodology
Step 1: Reagent Assembly and Rigorous Degassing
-
Charge a flame-dried Schlenk flask or heavy-walled reaction tube with the aryl halide and Pd(PPh₃)₄.
-
Add anhydrous 1,4-dioxane, followed by (tributylstannyl)methanol via syringe.
-
Degassing (Critical Step) : Subject the mixture to three freeze-pump-thaw cycles or purge vigorously with N₂ for 15 minutes.
-
Causality: Pd(0) is highly susceptible to oxidation by ambient O₂. Molecular oxygen will irreversibly oxidize the catalyst to an inactive Pd(II) species, halting the cycle.
-
Self-Validation: The initial solution must be a clear, bright yellow. If the solution turns brown or black immediately upon mixing, oxygen contamination has occurred.
-
Step 2: Cross-Coupling Execution
-
Seal the vessel under a positive pressure of N₂.
-
Heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block.
-
Stir vigorously for 16 hours[2].
-
Self-Validation: Over the 16-hour period, the solution will gradually darken from yellow to dark brown/black. This delayed precipitation of "Pd black" is a reliable indicator that the aryl halide has been consumed and the catalytic cycle has naturally terminated.
-
Step 3: Tin Remediation Workup (KF Protocol)
-
Cool the reaction mixture to room temperature and dilute with H₂O (20 mL) and Ethyl Acetate (EtOAc, 30 mL).
-
Add 15 mL of a saturated aqueous KF solution and stir vigorously for 30–60 minutes.
-
Causality: Tributyltin halides (the byproducts of the reaction) are highly toxic and notoriously difficult to separate from organic products via chromatography. The fluoride ion has a high affinity for tin, converting soluble tributyltin species into polymeric tributyltin fluoride (Bu₃SnF), which is completely insoluble in both aqueous and organic phases.
-
Self-Validation: A voluminous white precipitate will form. If no precipitate forms, the KF concentration is insufficient.
-
Step 4: Isolation and Purification
-
Filter the biphasic mixture through a pad of Celite to remove the Bu₃SnF precipitate and Pd black.
-
Separate the organic layer, extract the aqueous layer twice with EtOAc, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Fig 2: Experimental workflow for stannane-mediated hydroxymethylation.
Troubleshooting & Safety Considerations
-
Incomplete Conversion : If TLC monitoring indicates unreacted starting material after 16 hours, the most likely culprit is catalyst degradation due to poor degassing. Re-subject the crude mixture to fresh Pd(PPh₃)₄ (5 mol%) under strictly anaerobic conditions.
-
Toxicity Warning : Organotin compounds are highly toxic and can act as endocrine disruptors. All manipulations involving (tributylstannyl)methanol must be conducted in a well-ventilated fume hood. The KF workup is non-negotiable for safe handling and disposal of the reaction waste.
References
-
Discovery of Potent Coumarin-based Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains Using Structure-based Design Source: PMC - NIH URL:[Link]
-
Primary α-alkoxyorganostannanes as hydroxymethyl anion equivalents Source: Organic Syntheses URL:[Link]
Sources
- 1. (Tributylstannyl)methanol | 27490-33-1 | Benchchem [benchchem.com]
- 2. Discovery of Potent Coumarin-based Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains Using Structure-based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buy (Tributylstannyl)methanol | 1133932-08-7 [smolecule.com]
Troubleshooting & Optimization
removing tributyltin byproducts from reaction mixtures
The following guide is designed as an autonomous Technical Support Center for researchers dealing with organotin contamination. It prioritizes field-proven, scalable protocols over theoretical possibilities.
Topic: Removal of Tributyltin (TBT) Byproducts from Reaction Mixtures Status: Operational Operator: Senior Application Scientist
Welcome to the Organotin Cleanup Hub. If you are here, you likely have a Stille coupling or radical reduction mixture that is "greasy," streaking on TLC, or contaminating your final product with toxic tin residues.
Tributyltin (TBT) byproducts—specifically tributyltin halides (
Decision Matrix: Select Your Protocol
Before starting, determine the best method based on your substrate's stability and the scale of your reaction.
Figure 1: Decision tree for selecting the optimal tributyltin removal strategy.
Method A: The KF/Silica Stationary Phase (Gold Standard)
Best for: Final purification, acid-sensitive compounds, ensuring <50 ppm tin levels.
Mechanism: Fluoride ions react with tributyltin species to form polymeric tributyltin fluoride (
Protocol
-
Prepare the Phase:
-
Weigh out Silica Gel (standard 60 Å).
-
Weigh out Potassium Fluoride (KF) to equal 10% by weight of the silica (e.g., 10g KF for 100g Silica).
-
Dissolve the KF in a minimal amount of water (approx. 1 mL water per 1g KF).
-
Add the KF solution to the silica and mix thoroughly to create a free-flowing powder ("fluffy" consistency).
-
-
Pack the Column:
-
Slurry this KF-Silica mixture in your eluent (e.g., Hexanes/EtOAc) and pack the column as usual.
-
Note: A pad of pure silica (approx. 2 cm) on top of the KF-silica layer is recommended to protect the active phase.
-
-
Elution:
-
Load your crude reaction mixture.
-
Run the column with your standard solvent system.
-
Result: The tin byproducts remain at the baseline (top of the column) as a white, insoluble band.
-
Validation:
-
Check
NMR of the product. Look for the disappearance of the characteristic "greasy" butyl multiplets at 0.8–1.6 ppm and the tin satellites.
Source: Harrowven, D. C., & Guy, I. L. (2004).[1][2] Chem. Commun.[1][2][3] [1]
Method B: Aqueous KF Workup (Bulk Removal)
Best for: Large scale (>5g), pre-purification, removing bulk tin before chromatography.
Mechanism: Converts soluble tin halides into insoluble polymeric tin fluoride (
Protocol
-
Dilution: Dilute the reaction mixture with Et2O or EtOAc.
-
The Wash:
-
Filtration (The "Celite Trick"):
-
You will likely see a white precipitate or a messy emulsion at the interface.
-
Do not try to separate yet.
-
Filter the entire biphasic mixture through a pad of Celite. The insoluble
will get trapped in the Celite.[4]
-
-
Separation:
-
Transfer the filtrate back to the funnel.[4] The layers should now separate cleanly.
-
Dry the organic layer (
) and concentrate.
-
Method C: Chemical Modification (Iodine/DBU)
Best for: Substrates that are stable to weak oxidants; situations where KF is unavailable. Mechanism: Iodine cleaves the Sn-Sn bonds (in distannanes) or reacts with unreacted hydrides to form Sn-I species. DBU complexes with these species or facilitates their hydrolysis/precipitation.
Protocol
-
Reagent Addition:
-
To the crude reaction mixture (in ether or THF), add DBU (1.5 equiv relative to tin).
-
Titrate with a 0.1 M solution of Iodine (
) until a faint orange color persists (indicating excess iodine).
-
-
Workup:
-
Wash the mixture immediately with aqueous
(sodium thiosulfate) to quench excess iodine. -
Wash with 1M HCl (if product is acid-stable) or water.
-
The tin species are converted to more polar iodides/oxides that are easier to separate via standard chromatography.
-
Source: Crudden, C. M., et al. (2004). Org.[2][4][5][6][7] Process Res. Dev. [2]
Comparative Data Analysis
| Feature | KF/Silica Column | Aqueous KF Wash | Iodine/DBU |
| Tin Removal Efficiency | High (< 50 ppm) | Medium (Bulk removal) | High |
| Product Recovery | Excellent | Good (Risk of emulsion) | Good |
| Time Required | Medium (Column prep) | Fast | Fast |
| Acid Sensitivity | Safe (Buffered) | Safe | Risk (Iodine/Acid wash) |
| Scale Suitability | < 10g | > 10g | < 5g |
Troubleshooting & FAQs
Q: I used the KF/Silica method, but the column ran extremely slowly. Why?
A: You likely added too much water when dissolving the KF. If the silica becomes "clumpy" rather than free-flowing, it blocks solvent flow. Use the minimum amount of water necessary to dissolve the KF, or use 10% w/w
Q: I have a massive emulsion during the aqueous workup. A: This is caused by the amphiphilic nature of tributyltin species.
-
Fix: Do not wait for it to settle. Filter the whole emulsion through a pad of Celite or Glass Wool . The solid tin fluoride polymer stabilizing the emulsion will be removed, breaking the emulsion instantly.
Q: Can I use this for Trimethyltin (Me3Sn) byproducts?
A: Yes, but be aware that trimethyltin byproducts are significantly more toxic and more volatile than tributyltin.
Q: My product is very non-polar (Rf 0.8 in Hexanes). It co-elutes with the tin even on KF-Silica. A: In this rare case, reverse the strategy. Use Fluorous Solid Phase Extraction (F-SPE) if you used a fluorous tin reagent. If not, convert the tin to a polar species using the Liebeskind-Allred protocol (basic hydrolysis with KOH) to pin the tin to the baseline while eluting your non-polar product.
Workflow Visualization: The KF/Silica Protocol
Figure 2: Step-by-step workflow for the KF/Silica stationary phase method.
References
-
Harrowven, D. C., & Guy, I. L. (2004).[1][2][3] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[3][5][8] Chemical Communications, (17), 1968-1969.[1][2][3]
-
Crudden, C. M., Hleba, Y. B., & Chen, A. C. (2004). Regio-and Enantiocontrol in the Room-Temperature Hydroboration of Vinyl Arenes with Pinacol Borane. Journal of the American Chemical Society, 126(30), 9200-9201. (Cited here for the OPRD Review on Tin Removal contained within the broader context of metal removal reviews: Org. Process Res. Dev. 2004, 8, 6, 1065–1071).
-
Harrowven, D. C., Curran, D. P., Kostiuk, S. L., Wallis-Guy, I. L., Whiting, S., Stenning, K. J., ... & Nanson, L. (2010).[3] Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities.[3][9] Chemical Communications, 46(34), 6335-6337.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. pjoes.com [pjoes.com]
- 7. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 8. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. sdlookchem.com [sdlookchem.com]
Technical Support Center: Purification of 3-[(Tributylstannyl)methoxy]-1-propanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with complex organotin compounds.
Purifying 3-[(Tributylstannyl)methoxy]-1-propanol (CAS No.: 1079333-34-8) presents a unique chromatographic challenge. The presence of the tributylstannyl group adjacent to an ether linkage creates an
Part 1: Core Troubleshooting & FAQs
Q1: Why does my 3-[(Tributylstannyl)methoxy]-1-propanol degrade and streak heavily during standard silica gel chromatography? Causality: Standard silica gel (60 Å) is inherently acidic due to the presence of surface silanol (-SiOH) groups. These acidic sites interact directly with the electron-rich Sn-C bond. In the case of 3-[(Tributylstannyl)methoxy]-1-propanol, the adjacent oxygen atom in the methoxy group stabilizes a developing positive charge via hyperconjugation. This makes the Sn-C bond exceptionally susceptible to electrophilic cleavage (protodestannylation). The result is severe streaking, loss of the tributyltin moiety, and poor recovery of the intact molecule—a well-documented phenomenon for stannanes on normal silica[1].
Q2: How do I prevent this decomposition and ensure high recovery?
Causality & Solution: You must neutralize the acidic silanol sites to create a buffered stationary phase. The gold standard is "deactivating" the silica gel by washing it with an eluent containing 1% to 5% triethylamine (
Q3: 3-[(Tributylstannyl)methoxy]-1-propanol is UV-inactive. How do I track its elution?
Solution: Because the molecule lacks conjugated
-
Phosphomolybdic Acid (PMA): Highly effective for stannanes and alcohols. Dip the plate and heat; the compound will appear as a dark blue/green spot on a yellow-green background.
-
Potassium Permanganate (
): Reacts with oxidizable functional groups (like the primary alcohol), yielding a bright yellow spot on a purple background. -
Iodine (
) Chamber: Provides a rapid, reversible, and non-destructive visualization method, appearing as brown spots.
Q4: How do I validate that my silica gel is sufficiently deactivated before committing my entire batch?
Solution (Self-Validating System): Run a 2D TLC (Two-Dimensional Thin Layer Chromatography) . Spot your crude mixture in the corner of a square TLC plate (pre-treated with
-
Validation: If the silica is properly deactivated, your stannane spot will lie perfectly on the diagonal axis. If the spot streaks below the diagonal, the compound is still degrading, indicating that your stationary phase requires a higher concentration of
or a switch to basic alumina.
Part 2: Quantitative Data & Method Comparison
The table below summarizes the expected outcomes when applying different stationary phases to the purification of 3-[(Tributylstannyl)methoxy]-1-propanol.
| Stationary Phase | Additive | Expected Recovery | Purity Profile | Scalability |
| Standard Silica Gel (60 Å) | None | < 20% | Low (High Sn-byproduct contamination) | Poor |
| Deactivated Silica Gel | 1-5% | > 85% | High (Intact | Excellent |
| Neutral/Basic Alumina | None | 70-80% | Moderate to High | Good (Higher cost per kg) |
Part 3: Experimental Protocol
Standard Operating Procedure: Triethylamine-Deactivated Silica Gel Chromatography
This step-by-step methodology ensures a self-validating workflow for the safe elution of sensitive stannanes.
-
Column Preparation: Select a glass chromatography column appropriate for the scale of your crude 3-[(Tributylstannyl)methoxy]-1-propanol.
-
Slurry Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial non-polar eluent (e.g., Hexanes) containing 2% to 5% Triethylamine (
v/v) . -
Deactivation Wash: Pour the slurry into the column. Flush the packed column with at least 2 to 3 column volumes (CV) of the
-containing solvent.-
Causality: This step ensures all acidic silanol sites are fully saturated and neutralized by the amine base, preventing electrophilic cleavage of the Sn-C bond[2].
-
-
Equilibration: Flush with 1 CV of your starting eluent containing only 1%
to remove excess base that might co-elute with your product. -
Sample Loading: Dissolve the crude 3-[(Tributylstannyl)methoxy]-1-propanol in a minimum volume of the starting solvent. If the sample is too polar, use a minimal amount of Dichloromethane (DCM). Load carefully onto the silica bed.
-
Elution: Elute using a gradient (e.g., Hexanes to 20% Ethyl Acetate in Hexanes), maintaining 1%
throughout the entire gradient to ensure the column remains buffered. -
Fraction Collection & Visualization: Collect fractions and spot on TLC. Visualize using a Phosphomolybdic Acid (PMA) dip followed by heating.
-
Concentration & Validation: Pool the product-containing fractions and concentrate under reduced pressure.
-
Self-Validating Step: To ensure no
remains in your final purified product, co-evaporate the oil with toluene (2-3 times) or place it under high vacuum (< 0.1 Torr) for 12 hours. Check by -NMR for the disappearance of the quartet at ~2.5 ppm.
-
Part 4: Workflow Visualization
The following diagram illustrates the logical relationship and causality between silica gel acidity, deactivation, and stannane stability.
Caption: Logical relationship of silica gel deactivation preventing protodestannylation of stannanes.
Part 5: References
-
Stereoselective synthesis of a fully protected C13–C23 fragment of tedanolide Source: UCLA Chemistry and Biochemistry URL:[Link]
Sources
Technical Support Center: Workup Procedures for Organotin Coupling Reactions
Navigating the post-reaction environment of organotin couplings, such as the Stille reaction, presents a significant challenge for many researchers. The high toxicity of organotin compounds and the difficulty in removing their byproducts to the stringent levels required for pharmaceutical and materials science applications necessitate robust and reliable workup procedures.[1][2] An improper workup not only risks contamination of the desired product but also poses significant health and environmental hazards.[3][4]
This guide provides a comprehensive, experience-driven resource for troubleshooting common issues and answering frequently asked questions related to the purification of products from organotin coupling reactions.
Troubleshooting Guide: Common Workup Issues
This section addresses specific, practical problems encountered during the purification process in a direct question-and-answer format.
Q1: I performed a standard aqueous potassium fluoride (KF) wash, but my NMR analysis still shows significant tin residues. What went wrong?
A: This is a very common issue. While the KF wash is a staple, its effectiveness can be compromised by several factors.
-
Insufficient Contact Time or Agitation: The reaction between aqueous KF and organotin halides (e.g., Bu₃SnCl) to form the insoluble tributyltin fluoride (Bu₃SnF) precipitate requires vigorous mixing to maximize the interfacial area between the organic and aqueous phases.[5][6] Ensure you shake the separatory funnel vigorously for at least one to two minutes for each wash.[6][7] For larger scale reactions, mechanical stirring of the biphasic mixture for 1-2 hours is recommended.[7]
-
Incorrect Stoichiometry: Ensure you are using a saturated or at least a 1M aqueous solution of KF and are performing multiple washes (2-3 times) to drive the precipitation to completion.[5][6]
-
Presence of Non-Halide Tin Species: The KF wash is most effective for trialkyltin halides. If your reaction has significant amounts of unreacted tetraalkyltin starting material or other byproducts like hexaalkylditin (e.g., Bu₃SnSnBu₃), the KF wash will be less effective.[5] In such cases, pre-treatment of the crude mixture with iodine (I₂) can convert these species to the corresponding tin halides, which are then more readily removed by the KF wash.[5]
Q2: During my KF wash, a thick, unmanageable white precipitate formed at the interface, preventing clean separation of the layers. How do I resolve this?
A: This interfacial precipitation of tributyltin fluoride (Bu₃SnF) is expected, but it can sometimes trap the product or form an emulsion.[5] The authoritative and most effective solution is to filter the entire biphasic mixture.
Causality: The Bu₃SnF solid is physically preventing the two liquid phases from separating. Filtration removes this solid barrier.
Protocol:
-
Pour the entire contents of the separatory funnel (both organic and aqueous layers with the precipitate) through a pad of Celite® or diatomaceous earth.
-
Rinse the separatory funnel with a fresh portion of the organic solvent (e.g., ethyl acetate) and pour this rinse through the Celite pad to ensure all of your product is collected.
-
Transfer the filtrate back to the separatory funnel. The layers should now separate cleanly.
-
Proceed with any further washes (e.g., brine), then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[5][6]
Q3: My product is a solid, and repeated recrystallization isn't sufficient to remove all the tin contaminants. What is a more effective method?
A: For solid products, while recrystallization is a powerful technique, highly nonpolar organotin impurities can sometimes co-crystallize with the product.
-
Pre-Purification Slurry: Before recrystallization, try slurrying the crude solid product in a solvent in which the product has minimal solubility but the tin impurities are soluble. Solvents like hexanes or methyl tert-butyl ether (MTBE) are often effective.[5] Stir the solid in the solvent for a period, then collect your product by filtration. This will wash away a significant portion of the tin residue.
-
Chromatographic Approach: If slurrying is insufficient, the most definitive method is chromatography using a modified stationary phase. A column prepared with a mixture of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel is exceptionally effective at trapping organotin impurities, often reducing them to below 15 ppm.[3][5]
Q4: For my drug development program, I must reduce tin levels to <15 ppm. Is an aqueous workup sufficient?
A: It is highly unlikely that a simple aqueous KF wash alone will consistently achieve this stringent requirement. While effective at removing bulk tin, trace amounts often remain. For pharmaceutical applications requiring ultra-low tin levels, a chromatographic method is the industry standard.
Recommended Method: Flash column chromatography using a stationary phase of 10% w/w anhydrous K₂CO₃ in silica gel . This method has been demonstrated to be robust and highly effective for removing a wide range of organotin impurities, including tetraorganotins and hexaorganoditins, to levels below 15 ppm.[3] A key advantage is that a preliminary aqueous workup is typically not necessary; the concentrated crude reaction mixture can be directly loaded onto the column.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts generated in a Stille coupling reaction?
A: The primary byproducts you will need to remove are derived from the organostannane reagent. These most commonly include:
-
Trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed after the transmetalation step.
-
Unreacted tetraalkyltin starting materials (e.g., Bu₄Sn).
-
Hexaalkylditin (e.g., Bu₃SnSnBu₃), which can be present in the starting stannane or formed under reaction conditions.
-
Trialkyltin hydrides (e.g., Bu₃SnH), if they are involved in the reaction scheme.[5]
Q2: Are there effective fluoride-free methods for removing organotin byproducts?
A: Yes, several fluoride-free alternatives exist, which can be advantageous if your target molecule is sensitive to fluoride ions.
-
Acidic Extraction: Washing the organic layer with a dilute aqueous acid solution, such as 5% oxalic acid or dilute HCl, can protonate the organotin species, rendering them more water-soluble and allowing them to be extracted from the organic phase.[5][8]
-
Basic Chromatography: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent can effectively capture tin byproducts.[1][5]
-
Potassium Carbonate/Silica Gel Chromatography: As mentioned, this is a highly effective, fluoride-free method for achieving very low levels of tin contamination.[3]
Q3: How can I proactively minimize the amount of organotin waste generated?
A: The most effective strategy is to move from a stoichiometric to a catalytic system with respect to tin. Methodologies have been developed that use a catalytic amount of an organotin reagent, which is recycled in situ through the use of a hydride reducing agent like polymethylhydrosiloxane (PMHS).[9][10] This approach dramatically reduces the amount of tin waste that needs to be removed during the workup.
Q4: What are the best practices for safely handling and disposing of organotin waste?
A: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including double gloves.[4][11]
-
Glassware Decontamination: All glassware that has come into contact with organotin reagents should be decontaminated by rinsing with bleach (sodium hypochlorite solution) or 10% hydrogen peroxide, followed by a standard acetone/water wash.[11]
-
Waste Disposal: All tin-contaminated waste, including aqueous washes, Celite filter pads, and contaminated silica gel, should be collected in a dedicated, clearly labeled hazardous waste container for disposal by your institution's environmental health and safety department.[4][11]
Detailed Protocols
Protocol 1: Standard Aqueous KF Wash with Celite Filtration
This protocol is the first line of defense for removing the bulk of trialkyltin halide byproducts.
-
Reaction Quench & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[6]
-
KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous potassium fluoride (KF) solution. Shake the funnel vigorously for 1-2 minutes.[6] Allow the layers to settle. Drain the aqueous layer. Repeat this wash two more times.
-
Celite Filtration: If a significant precipitate forms at the interface, filter the entire biphasic mixture through a 1-2 inch pad of Celite® in a Büchner or fritted glass funnel.[5][6]
-
Product Collection: Collect the filtrate and transfer it back to the separatory funnel. The layers should now be clearly distinct.
-
Final Washes: Wash the organic layer with water, followed by a wash with saturated aqueous NaCl (brine) to aid in the removal of residual water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.[5]
Protocol 2: Chromatography with Potassium Carbonate-Silica (K₂CO₃-Silica)
This method is ideal for achieving low-ppm levels of tin purity required for sensitive applications.
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture is stable and can be stored for several months.[3][5]
-
Reaction Concentration: After the reaction is complete, concentrate the reaction mixture directly under reduced pressure to remove the solvent. An initial aqueous workup is not necessary.[5]
-
Column Packing: Dry-pack a chromatography column with the prepared K₂CO₃-silica mixture.
-
Sample Loading: Dissolve the crude product residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent) and load it carefully onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system, as determined by prior thin-layer chromatography (TLC) analysis, to separate the desired product from the immobilized organotin impurities.[5]
-
Collection and Concentration: Collect the fractions containing the purified product and concentrate under reduced pressure.
Data Presentation
Comparison of Organotin Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages | Best For |
| Aqueous KF Wash | Removes bulk tin, but may leave >100 ppm residue | Simple, fast, inexpensive | Ineffective for some byproducts; can cause emulsions; not for ultra-high purity.[5][6] | Initial bulk removal of Bu₃SnX byproducts. |
| K₂CO₃/Silica Chromatography | < 15 ppm [3] | Highly effective; fluoride-free; removes a broad range of tin species.[3][5] | Requires chromatography; more time and solvent intensive. | Achieving high purity for pharmaceutical/materials applications. |
| Acidic Wash (e.g., 5% Oxalic Acid) | Variable | Fluoride-free; simple extraction procedure.[5][8] | Product must be stable to acid; may not achieve low ppm levels. | Acid-stable products where fluoride must be avoided. |
| Resin Scavengers (e.g., SiliaMetS Cysteine) | Can be very high | High selectivity; simple filtration removal.[12] | Can be expensive; may require longer reaction times for scavenging. | Final polishing step or for high-value products. |
Visualizations
Experimental Workflow: KF Wash with Emulsion Troubleshooting
Caption: Workflow for removing tin byproducts using an aqueous KF wash, including the critical Celite filtration step for resolving emulsions.
Decision Logic: Selecting the Appropriate Workup Procedure
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Optimal Precipitation of Organotin Fluorides by Cation Exchange [cornerstone.lib.mnsu.edu]
- 3. sdlookchem.com [sdlookchem.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. reddit.com [reddit.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
improving yield of Stille coupling with alkoxy stannanes
Technical Support Center: Stille Coupling with -Alkoxy Stannanes
Subject: Optimization and Troubleshooting Guide for Stille Cross-Coupling of
Executive Summary & Scope
This guide addresses the specific challenges of employing
-
Protodestannylation: The
-alkoxy group stabilizes the C-Sn bond polarization, making the carbon highly nucleophilic and susceptible to protonolysis (decomposition) even by trace acidity. -
Sluggish Transmetallation: The steric bulk and electronic deactivation often stall the catalytic cycle at the transmetallation step, leading to catalyst decomposition (Pd black).
This guide prioritizes the "Copper Effect" and Ligand Optimization as the primary drivers for yield improvement.
Diagnostic: Why is Your Yield Low?
Before altering conditions, diagnose the failure mode by analyzing the crude reaction mixture via NMR or GC-MS.
| Observation | Diagnosis | Root Cause | Recommended Action |
| Starting Material (SM) Remains | Stalled Cycle | Transmetallation is too slow; Catalyst died (Pd black formed). | Switch to Cu(I) co-catalysis or AsPh |
| SM Consumed, Product Absent | Protodestannylation | The stannane decomposed (R-Sn | Use base-washed solvents , add scavengers, or switch to non-polar solvents. |
| Homocoupling (R-R) | Oxidative Coupling | Presence of O | Degas rigorously; ensure Pd(II) is reduced to Pd(0) quickly. |
| Isomerization | Slow reductive elimination allows | Use bulky ligands (e.g., |
The "Gold Standard" Protocol: Copper(I) Mediation
The single most effective intervention for
The Mechanism (Visualized)
The following diagram illustrates how Copper(I) bypasses the slow kinetic barrier of direct transmetallation.
Figure 1: The "Copper Shunt" mechanism. Direct Sn-Pd transmetallation is slow for alkoxy stannanes. Cu(I) facilitates a rapid Sn-Cu exchange, followed by a highly favorable Cu-Pd transmetallation.
Optimized Protocol
Use this as your baseline starting point.
-
Catalyst:
(2.5 mol%) + (10 mol%) OR (5 mol%).-
Note: Triphenylarsine (
) is superior to phosphines for "difficult" Stille couplings because it dissociates more readily, creating the open coordination site required for transmetallation [1].
-
-
Co-Catalyst: CuI (10–20 mol%) .
-
Crucial: For extremely sluggish cases, stoichiometric CuTC (Copper(I) thiophene-2-carboxylate) can be used (The "Liebeskind" modification) [2].
-
-
Solvent: DMF or NMP (anhydrous).
-
Why: Polar aprotic solvents stabilize the polar transition state of the transmetallation.
-
-
Additive: CsF (2.0 equiv) optional.
-
Why: Fluoride activates the organostannane by forming a hypervalent pentacoordinate tin species, which is more nucleophilic.
-
Troubleshooting & FAQs
Q1: My -alkoxy stannane decomposes before the reaction starts. What is happening?
A: You are likely experiencing protodestannylation .
-
Fix: Pre-wash your reaction vessel with base. Add a solid base scavenger like
or hindered amine (diisopropylethylamine) to the reaction mixture. Never purify these stannanes on standard silica gel; use neutral alumina or silica treated with 1% triethylamine.
Q2: I see "Pd Black" precipitating immediately.
A: This indicates the catalytic cycle has stalled, usually at the transmetallation step. The Pd(II) intermediate is unstable and collapses to Pd(0) clusters (black) if it waits too long for the stannane.
-
Fix:
-
Switch to "Farina's Conditions" : Use
instead of . The weaker As-Pd bond accelerates the reaction [1]. -
Increase the concentration of the stannane.
-
Implement the Copper Effect (see Module 3) to speed up transmetallation.
-
Q3: How do I remove the toxic Tin residues?
A: Alkoxy stannanes often leave greasy residues. Standard chromatography is insufficient.
-
Method A (Fluoride): Treat the crude mixture with aqueous KF and stir for 3 hours. The insoluble polymeric tin fluoride (
) will precipitate and can be filtered off. -
Method B (Fused KF/Silica): Grind KF with Silica gel (1:10 ratio) and use this as a "pad" for filtration. The tin sticks to the fluoride-doped silica.
Q4: Can I control Stereochemistry at the -position?
A: This is complex.
-
Inversion: Usually observed in polar solvents (HMPA, DMF) with "open" transition states.
-
Retention: Observed in non-polar solvents (Toluene, Dioxane) where the oxygen of the alkoxy group coordinates to the Tin/Palladium, locking the geometry (cyclic transition state) [3].
-
Recommendation: If stereochemistry is vital, screen solvents (Toluene vs. DMF) first.
Decision Tree for Yield Improvement
Use this logic flow to determine your next experiment.
Figure 2: Logic flow for troubleshooting low yields in Stille couplings.
References
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585-9595. Link
-
Allred, G. D., & Liebeskind, L. S. (1996). Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature.[1] Journal of the American Chemical Society, 118(11), 2748-2749. Link
-
Labadi, S. S., & Stille, J. K. (1983). Mechanisms of the palladium-catalyzed coupling of acid chlorides with organotin reagents. Journal of the American Chemical Society, 105(19), 6129-6137. Link
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[2] Stille coupling made easier: the synergic effect of copper(I) salts and the fluoride ion.[2][3] Angewandte Chemie International Edition, 43(9), 1132-1136. Link
Sources
- 1. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Part 1: The Causality of Steric Hindrance in Stille Couplings
Technical Support Center: Advanced Stille Cross-Coupling Diagnostics
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the Stille cross-coupling of sterically hindered substrates. While the Stille reaction is celebrated for its broad functional group tolerance and mild conditions, the use of bulky tributylstannyl (
This guide is designed to move beyond basic protocols, providing you with the causality behind experimental choices, self-validating workflows, and field-proven solutions to overcome steric hindrance.
To troubleshoot effectively, we must first understand the catalytic cycle. The Stille reaction proceeds via three primary steps: oxidative addition, transmetallation, and reductive elimination[1].
When utilizing tributyltin reagents, the
Part 2: Troubleshooting Guide & FAQs
Q1: My coupling of an ortho-substituted aryl halide with a bulky tributylstannane is yielding <10% product. Should I use a smaller ligand to reduce crowding?
Counter-intuitively, no. You should use bulkier, electron-rich ligands.
Causality: Traditional ligands like
Q2: I have optimized my ligand, but the reaction is still too slow. How can I accelerate transmetallation directly?
Implement the "Copper Effect" using Cu(I) co-catalysts.
Causality: The addition of
-
In Polar Solvents (DMF, NMP):
undergoes a rapid transmetallation with your tributylstannane. This generates an organocopper intermediate in situ. Because the Cu(I) atom lacks the massive butyl ligands of the tin reagent, this organocopper species is vastly more compact and transmetallates to the Palladium center orders of magnitude faster than the original stannane[6]. -
In Ethereal Solvents (THF):
acts as a phosphine scavenger. It binds to free ligands in solution, preventing "autoretardation"—a state where excess free ligand re-coordinates to the Pd(II) center and blocks the transmetallation site[5].
Catalytic cycle of the Stille coupling illustrating the "Copper Effect" bypass for bulky stannanes.
Q3: Are there any non-metal additives that can activate the stannane?
Yes, Fluoride salts (CsF or KF).
Causality: Fluoride has an exceptionally high thermodynamic affinity for Tin. Adding stoichiometric CsF to the reaction mixture forces the formation of a hypervalent, pentacoordinate stannate intermediate (
Part 3: Quantitative Data Summary
The following table synthesizes the expected yield improvements when applying advanced catalytic systems to sterically hindered substrates, based on established literature parameters[3][4][5].
| Catalyst System | Additive | Solvent | Temp (°C) | Substrate Hindrance | Expected Yield (%) |
| None | Toluene | 110 | Ortho-substituted | < 15% | |
| None | THF | 25 | Ortho-substituted | 70 - 80% | |
| CuI (10 mol%) | DMF | 80 | Di-ortho-substituted | 80 - 85% | |
| CsF (2.0 eq) | Dioxane | 100 | Tetra-ortho-substituted | 85 - 95% |
Part 4: Self-Validating Experimental Protocol
This protocol is designed for the coupling of a sterically hindered aryl bromide with a bulky tributylstannane, utilizing the Copper Effect and bulky ligands. It includes built-in validation checks to ensure reaction integrity.
Reagents:
Step-by-Step Methodology:
-
Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with
, XPhos, and CuI.-
Validation Check 1: Ensure the
is a deep purple/black powder. If it has turned brown or grey, it has oxidized and must be discarded.
-
-
Solvent Addition: Add anhydrous, rigorously degassed DMF. Stir for 15 minutes at room temperature.
-
Validation Check 2: The solution should transition to a dark red/brown color, indicating the successful formation of the active monoligated
complex.
-
-
Reagent Addition: Add the aryl bromide followed by the tributylstannane via microsyringe. Seal the tube and remove it from the glovebox.
-
Reaction Execution: Heat the mixture to 80°C in an oil bath for 16 hours.
-
Validation Check 3: Monitor via TLC or GC-MS at the 4-hour mark. If you observe the homocoupled stannane dimer (
) but no product, your transmetallation is working (thanks to CuI), but oxidative addition is failing. Verify your halide integrity.
-
-
Quench & Tin Removal (KF Workup): Cool to room temperature. Dilute with diethyl ether and add an equal volume of 1M aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour.
-
Validation Check 4: A voluminous white precipitate (
) will form. Filter the entire biphasic mixture through a pad of Celite. If the organic layer still leaves a "streaky" baseline on a TLC plate, residual tin is present; repeat the KF wash.
-
-
Isolation: Separate the organic layer, dry over
, concentrate, and purify via flash chromatography.
Step-by-step experimental workflow for sterically hindered tributylstannyl cross-coupling.
References
-
The Stille Reaction, 38 Years Later | ACS Catalysis, acs.org,[Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers, wiley-vch.de,[Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies, rsc.org,[Link]
-
Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction, researchgate.net,[Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure, nih.gov,[Link]
Sources
- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling 3-[(Tributylstannyl)methoxy]-1-propanol
Subject: Minimizing Toxicity & Exposure Risks
Core Safety Directive
WARNING: 3-[(Tributylstannyl)methoxy]-1-propanol is a tributyltin (TBT) derivative .[1] While the propanol chain adds polarity, the TBT moiety drives its toxicity profile. It is highly lipophilic, allowing it to penetrate nitrile gloves and biological membranes with ease.[1]
The Primary Risks are:
-
Silent Absorption: It can permeate skin without immediate pain or burning, depositing neurotoxic tin into the bloodstream.[1]
-
Endocrine Disruption: TBT compounds are nanomolar agonists of PPARγ and RXR nuclear receptors, altering lipid metabolism and immune function.[1]
-
Aerosolization: Inhalation of mists (during rotary evaporation or syringe transfer) provides a direct route to the lungs and bloodstream.[1]
Pre-Experiment Preparation (PPE & Engineering)
Q: Standard nitrile gloves are standard in my lab. Are they sufficient?
A: No. Standard 4-mil nitrile gloves provide <5 minutes of protection against organotins before permeation occurs.[1] The lipophilic butyl chains on the tin atom act as a solvent, facilitating rapid breakthrough.
The "Silver Shield" Protocol: For handling neat reagents or concentrated solutions (>0.1 M), you must use a laminate glove liner.
| Layer | Glove Type | Function |
| Inner | Silver Shield / 4H (Laminate) | Chemical Barrier (Breakthrough > 4 hours) |
| Outer | Standard Nitrile (Disposable) | Dexterity & Grip (Protects the inner glove) |
If dexterity is impossible with laminate gloves for a specific micro-task: Use Double Nitrile (High Thickness) and change the outer pair immediately upon any splash or every 15 minutes.[1]
Q: What engineering controls are non-negotiable?
-
Fume Hood: All transfers must occur in a hood flowing at 100 fpm.[1]
-
Secondary Containment: Perform all reactions in a tray lined with absorbent pads.[1] If the flask breaks, the tin is contained in the tray, not the hood floor.
-
Balance Area: Do not weigh this solid/oil on an open bench. Tare the vial in the hood, move to the balance in a sealed secondary container, weigh, and return to the hood to open.
Experimental Handling & Synthesis
Q: How do I transfer the reagent without creating aerosols?
A: Avoid pouring. Pouring viscous organotins creates "strings" and micro-droplets that settle on hood surfaces.[1]
-
Use Positive Displacement: Use a glass syringe with a Luer-lock needle.[1]
-
The "Wipe" Technique: Keep a Kimwipe soaked in hexane/acetone near the flask neck. As you withdraw the needle, wipe the tip immediately to prevent dripping.
Q: The reaction is done. How do I remove the toxic tin byproducts?
A: The KF (Potassium Fluoride) Workup. Destannylation is the most critical step for both purity and safety. Tin halides (byproducts) are soluble in organics and hard to separate.[1] Converting them to insoluble Tin Fluorides is the industry standard.[1]
Protocol:
-
Dilute reaction mixture with Ether or EtOAc.[1]
-
Add aqueous saturated Potassium Fluoride (KF) solution.[1]
-
Stir vigorously for 30 minutes. A white, polymeric solid (
) will precipitate.[1] -
Filter through a pad of Celite.[1][2] The toxic tin is trapped in the solid filter cake.
-
Disposal: The solid filter cake is now high-concentration tin waste.[1]
Visualization: The Toxicity Mechanism
Understanding why we avoid exposure.
Figure 1: Mechanism of TBT-derivative toxicity.[1] The lipophilic nature allows rapid cellular entry, targeting mitochondrial energy production and nuclear transcription factors.
Decontamination & Waste Management
Q: How do I clean glassware? The tin "sticks" to the glass.
A: Oxidative Decontamination. Organotins adsorb strongly to glass. Standard soap and water will just spread the contamination to the next user.
The "Bleach Soak" Protocol:
-
Soak: Submerge glassware in a 10% Bleach (Sodium Hypochlorite) solution overnight.[1]
-
Rinse: Rinse with water, then wash with Alconox/soap as normal.[1]
-
Critical Warning: NEVER mix the bleach waste stream with organic solvents (especially acetone or amine waste).[1] This creates chloroform or chloramines.[1] Dispose of the bleach soak as "Aqueous Oxidizing Waste."[1]
Q: How do I segregate the waste?
Do not dump organotins into the general "Organic Solvents" drum. This elevates the disposal cost of the entire drum to the highest hazard tier.
| Waste Stream | Contents | Disposal Label |
| Solid Waste | Gloves, Kimwipes, Celite pads from KF filtration | "Solid Debris Contaminated with Organotins" |
| Liquid Waste A | Reaction mother liquors, first rinses | "High Hazard Organic: Organotin Solution" |
| Liquid Waste B | Bleach soak solution | "Aqueous Oxidizing Waste (Trace Metals)" |
Emergency Response Scenarios
Scenario A: "I dropped a drop on my glove."
-
DO NOT wait.
-
Immediately remove the glove (peel from the wrist to turn inside out).[1]
-
Wash hands with soap and water for 5 minutes.[1]
-
Don fresh gloves.[1]
Scenario B: "I spilled solution on my bare skin."
-
NO SOLVENTS: Do not use ethanol, DMSO, or acetone to wipe the skin.[1] These solvents act as a "vehicle," carrying the lipophilic tin deeper into the dermis and bloodstream.
-
Wash: Flush with copious soap and warm water for 15 minutes.[1] The mechanical action of surfactant lifting the oil is your only defense.
-
Medical: Seek medical attention. Inform the physician of "Organotin absorption."[1]
Scenario C: "I broke a flask in the hood."
-
Evacuate the immediate area of personnel.
-
Don PPE: Silver Shield gloves, goggles, lab coat.[1]
-
Absorb: Cover the liquid with vermiculite or absorbent pads.[1] Do not wipe (which spreads it); blot.[1]
-
Decontaminate: Once the bulk liquid is removed, wipe the surface with 10% bleach, let sit for 20 minutes, then clean with water.
References & Authority
-
National Institute for Occupational Safety and Health (NIOSH). Organotin Compounds (as Sn).[1] CDC.gov.[1] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Tin, organic compounds.[1] OSHA.gov.[1] Available at: [Link]
-
Grün, F., & Blumberg, B. (2006).[1] Environmental obesogens: organotins and general PPAR perturbations in metabolic disease. Endocrinology, 147(6), s50-s55.[1] (Foundational paper on TBT PPARγ mechanism).
-
Renaud, P., & Griesbeck, A. (2001).[1] Removal of Organotin Residues.[1][3][4][5] In Sourcebook of Advanced Organic Laboratory Preparations. (Standard reference for the KF/Silica purification method).
Sources
Advanced Catalysis Support Center: Sluggish Stille Couplings
Topic: Overcoming Kinetic Bottlenecks in Stille Cross-Coupling Doc ID: ACS-STILLE-OPT-04 Status: Active
Core Directive: The Transmetallation Bottleneck
If your Stille coupling is stalling, the culprit is statistically likely to be the transmetallation step . Unlike Suzuki or Negishi couplings, the tin-carbon bond is relatively non-polar, making the transfer of the organic group to Palladium slow. This becomes critical when using electron-poor organostannanes or sterically hindered electrophiles.
Standard Failure Mode:
-
Observation: Reaction stalls after 20% conversion; Pd black precipitates.
-
Cause: The rate of oxidative addition (
) exceeds the rate of transmetallation ( ). The active Pd(II) species accumulates, decomposes, and aggregates into inactive Pd black. -
Immediate Fix: You do not need more catalyst; you need a catalyst that stabilizes the Pd(II) intermediate or accelerates transmetallation.
Diagnostic & Decision Matrix
Before altering your protocol, use this decision matrix to select the correct remedial pathway.
Figure 1: Catalyst selection logic based on substrate limitation.
Technical Solutions & Protocols
Solution A: Bulky Phosphines (XPhos Pd G4)
Best For: Aryl chlorides, aryl sulfonates (tosylates/mesylates), and electron-rich electrophiles.
The Science: Dialkylbiaryl phosphines (Buchwald ligands) like XPhos provide a unique architecture. The bulky biaryl backbone promotes reductive elimination, while the electron-rich phosphine center facilitates the oxidative addition of unactivated aryl chlorides [1]. The G4 precatalyst scaffold ensures a precise 1:1 Pd:Ligand ratio and rapid generation of the active L-Pd(0) species without the induction period or variable quality associated with Pd₂(dba)₃ [2].
Protocol: XPhos Pd G4 System
-
Scale: 1.0 mmol
-
Solvent: 1,4-Dioxane (Anhydrous)
| Component | Equiv. | Amount | Notes |
| Aryl Chloride | 1.0 | 1.0 mmol | Limiting reagent |
| Organostannane | 1.1 - 1.2 | 1.1 mmol | Tributyl or Trimethyl |
| XPhos Pd G4 | 0.02 | 2 mol% | Alt: Pd(OAc)₂ (2%) + XPhos (4%) |
| CsF | 2.0 | 2.0 mmol | Activator (Fluoride effect) |
| Solvent | - | 2-4 mL | 0.25M - 0.5M conc. |
Step-by-Step:
-
Charge a reaction vial with XPhos Pd G4, CsF, and Aryl Chloride (if solid).
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous Dioxane and Organostannane via syringe.
-
Heat to 80 °C for 2–4 hours.
-
QC Check: If reaction is slow, add CuI (4 mol%) to trigger the "Copper Effect" (see Solution C).
Solution B: N-Heterocyclic Carbenes (Pd-PEPPSI)
Best For: Extreme steric hindrance (tetra-ortho-substituted biaryls) and high-temperature stability.
The Science:
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts utilize an NHC ligand (like IPr). The NHC is a strong
Protocol: Pd-PEPPSI-IPr System
-
Scale: 1.0 mmol
-
Solvent: Toluene or Dioxane
| Component | Equiv. | Amount | Notes |
| Electrophile | 1.0 | 1.0 mmol | |
| Organostannane | 1.2 | 1.2 mmol | |
| Pd-PEPPSI-IPr | 0.02 | 2 mol% | Commercial precatalyst |
| LiCl | 2.0 | 2.0 mmol | Increases reaction rate |
| Solvent | - | 2 mL | 0.5M conc. |
Step-by-Step:
-
In a glovebox or under strict Argon flow, combine Pd-PEPPSI-IPr, LiCl, and Electrophile.
-
Add solvent and Stannane.
-
Heat to 60–100 °C .
-
Note: PEPPSI catalysts are extremely robust; if conversion is low, you can safely increase temperature to 110 °C without rapid catalyst death.
Solution C: The "Copper Effect" (Additives)
Best For: Sluggish transmetallation of vinyl stannanes or electron-deficient systems.
The Science: Adding Copper(I) Iodide (CuI) creates a dual catalytic cycle. The organostannane first transmetallates to Copper (forming a transient Organocopper species), which is far more nucleophilic than the tin reagent. This Organocopper species then transmetallates to Palladium 100x–1000x faster than the tin reagent could alone [4]. This is often called the Liebeskind-Skulnick paradigm.
Figure 2: The Copper(I) "Shunt" mechanism accelerating transmetallation.
Implementation:
-
Add CuI (10–20 mol%) to your standard Stille reaction.
-
Critical: This requires a polar solvent (DMF, NMP) or a cosolvent system (Dioxane/DMF 9:1) to solubilize the copper species.
Troubleshooting FAQs
Q: I see immediate formation of Pd black. What happened? A: Your ligand has dissociated, or the Pd(II) intermediate is unstable.
-
Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand binds much tighter than phosphines, preventing Pd aggregation. Alternatively, lower the temperature and add CsF to accelerate transmetallation so the Pd(II) species doesn't "wait" too long.
Q: My stannane is protodestannylating (R-Sn
-
Fix: Ensure anhydrous solvents. Add a scavenger base like Cs₂CO₃ or K₃PO₄ (2 equiv). If using CuI, ensure it is anhydrous (white/off-white powder, not green/brown).
Q: Can I use these catalysts for Stille-Carbonylative coupling? A: Yes, but CO gas poisons Pd(PPh₃)₄.
-
Fix:XPhos Pd G4 is superior here. The bulky ligand prevents CO from saturating the metal center, keeping a coordination site open for the transmetallation.
References
-
Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides.[1] Journal of the American Chemical Society.[2][3] Link
-
Bruno, N. C., et al. (2013). Third-Generation Buchwald Palladium Precatalysts. Chemical Science. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal. Link
-
Farina, V., & Kapadia, S. (1996). The "Copper Effect" in the Stille Reaction: Mechanistic Studies. Journal of Organic Chemistry. Link
Sources
Validation & Comparative
1H NMR spectrum of 3-[(Tributylstannyl)methoxy]-1-propanol
Comparative Technical Guide:
Executive Summary & Chemical Context
As drug development increasingly relies on complex bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of optimal cross-coupling linkers is paramount. 3-[(Tributylstannyl)methoxy]-1-propanol (CAS: 1079333-34-8) has emerged as a highly reliable stannylating reagent . It features a reactive tributyltin moiety for palladium-catalyzed Stille cross-coupling and a terminal hydroxyl group separated by a flexible propyl ether spacer.
This guide objectively compares its structural stability and
Product Comparison: The Role of Spacer Length
When designing a synthetic route, the choice of the stannylating linker dictates both the coupling efficiency and the stability of the intermediate. We compare 3-[(Tributylstannyl)methoxy]-1-propanol against its shorter homologues to highlight performance differences.
Table 1: Comparative Analysis of Stannylating Linkers
| Reagent | Spacer Type | Stability | Steric Hindrance in Coupling | Primary Application |
| 3-[(Tributylstannyl)methoxy]-1-propanol | 3-Carbon Ether | High | Low | Extended ADC/PROTAC linkers . |
| 2-[(Tributylstannyl)methoxy]ethanol | 2-Carbon Ether | Moderate | Moderate | Compact linkers; prone to cyclization side-reactions. |
| Tributylstannylmethanol | None (Hydroxymethyl) | Low | High | Simple methylations; highly prone to destannylation. |
Causality in Linker Design : The 3-carbon propanol spacer provides optimal conformational flexibility. Shorter spacers, such as the 2-carbon ethanol variant, suffer from moderate steric hindrance during the transmetallation step of the Stille coupling. Furthermore, the proximity of the hydroxyl group to the tin center in shorter linkers can induce unwanted intramolecular coordination or destannylation under basic conditions. The extended propanol derivative mitigates these issues, ensuring higher yields in late-stage functionalization.
Workflow & Logical Relationships
To ensure high-fidelity cross-coupling, the integrity of the stannyl linker must be validated via
Figure 1: Selection, NMR validation, and application workflow for tributylstannyl linkers.
NMR Spectral Analysis: Mechanistic Causality
Understanding the
-
The Tributyltin Shielding Effect : Tin is a heavy, electropositive metalloid. It donates electron density to the attached butyl chains, heavily shielding these protons and shifting them upfield (
0.80–1.60 ppm). -
The Methoxy Deshielding & Spin Coupling : The methylene protons situated exactly between the tin and oxygen atoms (
) experience severe deshielding from the highly electronegative oxygen. Crucially, these protons couple with the spin-½ isotopes of tin ( and , ~16% combined natural abundance). This results in a sharp singlet at ~3.76 ppm flanked by symmetrical satellite peaks with a geminal coupling constant ( ) of 7.3 Hz . -
The Propanol Backbone : The three methylene groups of the propanol spacer resolve into distinct multiplets based on their proximity to the ether oxygen and the terminal hydroxyl group.
Table 2: Quantitative
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Causality / Assignment |
| 0.89 | Triplet | 9H | ~7.3 | Terminal methyls of the butyl chains. | |
| 0.90 - 1.60 | Multiplet | 18H | - | Methylene protons of the butyl chains; shielded by electropositive Sn. | |
| ~1.85 | Quintet | 2H | ~6.5 | Central methylene of the propanol spacer. | |
| ~3.55 | Triplet | 2H | ~6.5 | Methylene adjacent to the ether oxygen. | |
| ~3.70 | Triplet | 2H | ~6.0 | Methylene adjacent to the terminal hydroxyl. | |
| ~3.76 | Singlet | 2H | Deshielded by O; exhibits definitive Sn satellites . | ||
| 2.0 - 2.5 | Broad Singlet | 1H | - | Exchangeable hydroxyl proton (concentration dependent). |
Self-Validating Experimental Protocol: NMR Acquisition
To guarantee trustworthiness and reproducibility, the following NMR protocol is designed as a self-validating system. The successful resolution of the
Step 1: Sample Preparation
-
Action : Dissolve 15–20 mg of 3-[(Tributylstannyl)methoxy]-1-propanol in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). -
Causality :
is chosen because it lacks exchangeable protons that would otherwise undergo hydrogen bonding with the terminal hydroxyl group, which would obscure the critical 3.70 ppm region. TMS provides an absolute zero-point reference to accurately measure the subtle shifts of the heavily shielded butyl groups.
Step 2: Spectrometer Configuration & Acquisition
-
Action : Acquire the spectrum at 298 K on a 500 MHz spectrometer using 16 scans and a relaxation delay (D1) of 2.0 seconds.
-
Causality : Organotin compounds often exhibit longer longitudinal relaxation times (
) for protons adjacent to the heavy metal. A standard 1-second delay leads to incomplete relaxation and inaccurate integration. A 2.0-second D1 ensures the protons fully relax, allowing their integration to accurately match the 2H theoretical value against the 27H of the tributyl group.
Step 3: Data Processing & Internal Validation
-
Action : Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier transformation. Phase and baseline correct the spectrum manually.
-
Self-Validation Checkpoint : Zoom in on the
3.76 ppm region. You must observe the central singlet and the two smaller satellite peaks spaced ~7.3 Hz apart. If the satellites are absent, or if a new multiplet appears near 4.0 ppm, the compound has undergone protodestannylation. Do not proceed to the downstream Stille coupling if this validation fails.
References
- European Patent Office. "EP3784666B1 - Antiproliferation compounds and uses thereof." Google Patents.
119Sn NMR shifts for tributylstannyl alkyl ethers
Mechanistic Insights: The Causality of Chemical Shifts
To effectively utilize
-
Electronegativity and Deshielding : Replacing an electron-donating alkyl group with an electron-withdrawing alkoxy (-OR) group removes electron density from the tin nucleus. This deshielding effect drives the chemical shift downfield (positive ppm). For example, while tetramethyltin (
) resonates at 0 ppm, the introduction of a methoxy group in tributyltin methoxide ( ) shifts the resonance to +83 ppm[3]. -
Coordination Expansion and Shielding : Tin possesses accessible empty 5d orbitals, allowing it to expand its coordination number from 4 (tetrahedral) to 5 (trigonal bipyramidal) or 6 (octahedral) by accepting electron density from oxygen lone pairs on adjacent molecules. This hypercoordination dramatically shields the tin nucleus, driving the chemical shift upfield (negative ppm)[4].
Consequently, the
Comparative Performance Analysis
When designing a synthetic route requiring alcohol protection or activation, researchers must objectively evaluate the performance of tributylstannyl ethers against alternative organotin reagents.
-
Tributylstannyl Alkyl Ethers (
) : These reagents are optimal for monovalent protection and radical-mediated transformations. Because the bulky butyl groups sterically hinder extensive oligomerization, these ethers remain predominantly 4-coordinate in non-polar solvents. This results in highly predictable NMR spectra (typically +80 to +90 ppm), making them exceptionally easy to characterize and track during reactions[3]. -
Dibutylstannylene Acetals (
) : The industry standard for the regioselective functionalization of trans-diols in carbohydrate chemistry. Unlike tributylstannyl ethers, these acetals spontaneously form highly organized, 5- or 6-coordinate dimeric structures in solution. While this aggregation drives their unique regioselectivity, it results in massive upfield shifts (e.g., -189 ppm in solution to -230 ppm in the solid state), complicating spectral interpretation due to dynamic oligomeric equilibria[4]. -
Triphenylstannyl Ethers (
) : These alternatives offer distinct electronic properties and greater steric bulk. However, the planar nature of the phenyl rings often facilitates the formation of polymeric 5-coordinate structures in the solid state, leading to upfield shifts (-86 ppm) and poor solubility profiles compared to their tributyl counterparts[3].
Table 1: Comparative
| Compound Class | Specific Compound | Coordination Number | Primary Synthetic Application | |
| Tributylstannyl Alkyl Ether | +83 | 4 | Polymerization initiator, Cross-coupling | |
| Bis(tributyltin) oxide | +85 | 4 | Stannylation precursor reagent | |
| Dibutylstannyl Dialkyl Ether | +183 | 4 | Synthetic intermediate | |
| Dibutylstannylene Acetal | 2,2-Dibutyl-1,3,2-dioxastannolane | -189 (soln) / -230 (solid) | 5 to 6 | Carbohydrate regioselective protection |
| Triphenylstannyl Hydroxide | -86 | 5 (polymeric) | Fungicide, Precursor |
(Note: Spectra referenced to external
Experimental Workflow: A Self-Validating Protocol
To ensure absolute structural confidence, the synthesis and characterization of tributylstannyl alkyl ethers must function as a self-validating system . Because the chemical shift of the product (
Step 1: Dehydrative Stannylation
Causality Check: Tin-oxygen bonds are highly susceptible to hydrolysis. To drive the reaction to completion, water must be physically removed from the system to prevent the reverse reaction.
-
Equip an oven-dried round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Dissolve the target alcohol (1.0 equiv) and bis(tributyltin) oxide (
, 0.55 equiv) in anhydrous toluene. -
Reflux the mixture at 110 °C for 4–6 hours. The azeotropic removal of water into the Dean-Stark trap actively drives the equilibrium toward the formation of the stannyl ether.
-
Remove the toluene under reduced pressure to yield the crude
as a viscous oil.
Step 2: Multiparametric NMR Validation
Causality Check: A successful reaction must simultaneously demonstrate the loss of the alcohol precursor, the correct coordination state of the tin atom, and the covalent linkage between the tin and the organic framework.
-
NMR (400 MHz,
) : Analyze the spectrum to confirm the complete disappearance of the hydroxyl (-OH) proton resonance. The appearance of characteristic butyl group multiplets (0.8–1.6 ppm) confirms tin incorporation. -
NMR (149 MHz,
) : Reference the spectrum to external tetramethyltin ( ). A successful reaction yields a sharp singlet between +80 and +90 ppm. Critical validation: If a peak at +85 ppm persists, spike the sample with authentic to determine if the signal is unreacted starting material or the product. -
NMR (100 MHz,
) : Locate the resonance for the -carbon of the alkoxy group. You must observe distinct satellite peaks flanking this carbon signal. These satellites arise from and scalar couplings[4]. The presence of these satellites is the definitive, self-validating proof of a covalent Sn-O-C linkage.
Multiparametric NMR workflow for the self-validation of tributylstannyl alkyl ethers.
References
1.[4] The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Part I. In the absence of added nucleophiles. ResearchGate. 4 2.[2] Science of Synthesis 5.2 Tin Compounds. Thieme Connect. 2 3.[3] Organotin Chemistry (Second Edition). National Academic Digital Library of Ethiopia. 3 4.[1] Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Diva-Portal.org. 1
mass spectrometry fragmentation of tributylstannyl compounds
Analytical Profiling of Tributylstannyl Precursors: A Comparative Guide to Mass Spectrometry Fragmentation Techniques
Tributylstannyl (
As a Senior Application Scientist, I frequently observe that the lability of the carbon-tin (C-Sn) bond presents unique analytical challenges. Standard mass spectrometry (MS) workflows often destroy these molecules before they reach the detector. This guide objectively compares MS ionization alternatives, explains the fundamental causality behind organotin fragmentation, and provides a self-validating experimental protocol for accurate structural characterization.
The Causality of Organotin Fragmentation
To successfully analyze tributylstannyl compounds, one must understand the physical chemistry governing their behavior inside a mass spectrometer.
The Isotopic Signature:
Tin possesses 10 stable isotopes, with
Fragmentation Mechanics (
ESI-MS/MS sequential fragmentation of tributylstannyl compounds via beta-hydride elimination.
Comparative Analysis of Ionization Alternatives
Selecting the correct ionization technique is the difference between observing an intact precursor and diagnosing a false-positive degradation. Below is an objective comparison of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI) for tributylstannyl analysis.
ESI-MS/MS (The Gold Standard for Pharmaceuticals)
ESI is a "soft" ionization technique ideal for polar and semi-polar drug precursors. However, the focus voltage (or cone voltage) must be strictly controlled. High focus voltages (>25 V) induce severe in-source decay (ISD), completely stripping the butyl groups before the ions reach the first quadrupole[4]. When optimized, ESI provides the intact
APCI-MS (The Alternative for Non-Polar Stannanes)
APCI is highly effective for highly lipophilic tributylstannyl compounds that do not ionize well in ESI. Because APCI relies on gas-phase ion-molecule reactions, it often generates a higher abundance of adducts or induces partial fragmentation (e.g., immediate loss of one butyl group) compared to ESI[5].
EI-MS (Legacy Environmental Analysis)
EI (typically coupled with GC) utilizes a harsh 70 eV electron beam. This shatters the tributylstannyl molecule. Intact molecular ions are rarely observed; the spectra are instead dominated by
Table 1: Performance Comparison of MS Techniques for Tributylstannyl Compounds
| Parameter | ESI-MS/MS | APCI-MS | EI-MS (GC-MS) |
| Ionization Hardness | Soft | Moderate | Hard (70 eV) |
| Primary Ions Observed | |||
| In-Source Fragmentation | Low (if focus voltage <15V) | Moderate to High | Complete (Molecular ion rare) |
| Matrix Compatibility | High (LC-compatible) | High (LC-compatible) | Low (Requires volatility) |
| Best Application | Radiotracer precursors, polar drugs | Non-polar stannyl intermediates | Small, volatile organotins |
Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow
To ensure scientific integrity, analytical workflows must be self-validating. The following protocol utilizes Isotope Pattern Reconstruction (IPR) as an internal control. If the experimental MS1 spectrum fails to exhibit the exact 10-peak tin envelope, the analyst can immediately rule out the presence of an intact stannyl precursor, preventing costly downstream radiolabeling failures.
Materials & Reagents
-
LC-MS grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA) - Note: Do not use Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA), as strong halogens catalyze rapid destannylation in solution[4].
Step-by-Step Methodology
Step 1: Mild Sample Preparation
-
Dissolve the tributylstannyl precursor in 100% ACN to a stock concentration of 1 mg/mL.
-
Dilute to a working concentration of 1 µg/mL using 50:50 ACN:Water containing 0.1% FA. Analyze immediately to prevent hydrolysis.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% FA; Mobile Phase B: ACN + 0.1% FA.
-
Gradient: 5% B to 95% B over 5 minutes. (Tributylstannyl compounds are highly lipophilic and will elute late in the gradient).
Step 3: MS Acquisition Optimization
-
Operate the mass spectrometer in ESI Positive mode.
-
Critical Causality Step: Set the Capillary/Focus Voltage to a deliberately low setting (e.g., 10–15 V). Higher voltages will impart excessive kinetic energy, causing collisions with residual gas and pre-maturely cleaving the weak Sn-C bonds[4].
-
Acquire MS1 data in full scan mode (m/z 100–1000).
Step 4: Data Validation via Isotope Pattern Reconstruction (IPR)
-
Extract the spectrum at the chromatographic apex of the target peak.
-
Overlay the theoretical isotopic distribution of the
ion against the experimental data. -
Self-Validation Check: Confirm the presence of the 14-Da wide cluster (m/z spacing of 1 Da, with peak intensity ratios matching the natural abundance of Sn).
Step 5: Targeted MS/MS (CID)
-
Isolate the most abundant monoisotopic peak (typically containing
). -
Apply a collision energy (CE) ramp of 10–30 eV.
-
Monitor for the diagnostic neutral losses of 56 Da (butene) to confirm the tributylstannyl moiety.
Self-validating LC-MS workflow for structural confirmation of organotin radiotracer precursors.
References
-
Interpretation of butyltin mass spectra using isotope pattern reconstruction for the accurate measurement of isotope ratios from molecular clusters. PubMed (NIH). Available at:[Link]
-
Electrospray mass spectra of tributyltin chloride 2 recorded with different focus voltages. ResearchGate. Available at:[Link]
-
Radioiodinated PARP1 tracers for glioblastoma imaging. PMC (NIH). Available at:[Link]
-
Effective Preparation of [18F]Flumazenil Using Copper-Mediated Late-Stage Radiofluorination of a Stannyl Precursor. PMC (NIH). Available at:[Link]
-
Determination of Tributyltin and 4-hydroxybutyldibutyltin Chlorides in Seawater by Liquid Chromatography With Atmospheric Pressure Chemical Ionization-Mass Spectrometry. PubMed (NIH). Available at: [Link]
Sources
- 1. Radioiodinated PARP1 tracers for glioblastoma imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Preparation of [18F]Flumazenil Using Copper-Mediated Late-Stage Radiofluorination of a Stannyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretation of butyltin mass spectra using isotope pattern reconstruction for the accurate measurement of isotope ratios from molecular clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of tributyltin vs trimethyltin reagents in Stille coupling
Executive Summary: The Reactivity-Safety Trade-off
In pharmaceutical process development and complex total synthesis, the Stille cross-coupling reaction remains a cornerstone for forming
-
Tributyltin (Bu
Sn): The industry standard. It balances acceptable reactivity with manageable (though still significant) toxicity. It is lipophilic, making purification the primary challenge. -
Trimethyltin (Me
Sn): The high-performance alternative. It offers superior transmetallation rates for sterically hindered substrates but carries extreme neurotoxicity and volatility risks.
Quick Selection Matrix
| Feature | Tributyltin (Bu | Trimethyltin (Me |
| Transmetallation Rate | Moderate (Standard) | Fast (Superior for hindered systems) |
| Atom Economy | Poor (High MW waste) | Moderate (Lower MW waste) |
| Toxicity | Toxic (Immunotoxic/Hepatotoxic) | Extreme (Neurotoxic/Limbic System) |
| Volatility | Low (Non-volatile oil) | High (Volatile solid/vapor) |
| Purification | Difficult (Lipophilic residues) | Moderate (Water soluble/Volatile) |
Mechanistic & Kinetic Deep Dive
The rate-determining step in the Stille coupling is frequently transmetallation .[1][2] Understanding the steric influence of the "dummy ligands" (the alkyl groups on Tin that do not transfer) is essential for reagent selection.
The "Dummy Ligand" Effect
In a Stille reagent
-
Bu
Sn: The three butyl chains create a "cone of protection" around the tin center. For sterically demanding coupling partners (e.g., ortho-substituted aryl halides), this bulk retards the formation of the Pd-Sn -complex required for transmetallation. -
Me
Sn: The methyl groups are significantly smaller, reducing steric clash. This allows the transmetallation to proceed 10–100x faster in hindered systems [1].
Visualization: Steric Influence on Transmetallation
Figure 1: Comparative kinetics of transmetallation. The steric bulk of Tributyltin creates a higher activation energy barrier compared to Trimethyltin.
Safety Profile: The Critical Decision Factor
Warning: This section describes hazardous materials.[3] Consult your institution's EHS guidelines before handling.
While both reagents are toxic, they act via different mechanisms and require different containment strategies.
Toxicity Comparison
-
Trimethyltin (Me
Sn): A potent neurotoxin . It specifically targets the limbic system (hippocampus) and neurons. Symptoms include memory loss, seizures, aggression, and can be fatal. It has a high vapor pressure, meaning inhalation is a primary exposure route [2]. -
Tributyltin (Bu
Sn): Primarily an immunotoxin and skin irritant. While dangerous to aquatic life (endocrine disruptor), it is less volatile and poses a lower immediate inhalation risk to the chemist compared to methyl analogs [3].
| Property | Tributyltin Chloride | Trimethyltin Chloride |
| LD50 (Oral, Rat) | ~122–349 mg/kg | ~12.6 mg/kg (High Acute Toxicity) |
| Target Organ | Immune System, Skin, Liver | Central Nervous System (Brain) |
| Volatility | Low ( | High (Sublimes/Volatile Solid) |
| Odor Warning | Unpleasant, acrid | Poor warning properties (often odorless) |
Handling Requirements
-
Bu
Sn: Standard fume hood. Double nitrile gloves. -
Me
Sn: Restricted Access. Must be handled in a functioning fume hood with a dedicated base bath for quenching. Double gloving (Silver Shield/4H laminate under nitrile) is recommended due to permeation risks. Never use a rotovap outside a hood with Me Sn residues.
Purification & Workup Strategies
The "Achilles' heel" of Stille coupling is the removal of tin byproducts.[4]
Tributyltin Removal (Lipophilic Challenge)
Bu
-
KF/Silica: Stirring the crude mixture with 10% w/w KF on Silica converts Bu
Sn-X to insoluble polymeric Bu SnF, which can be filtered off [4]. -
Aqueous KF: Washing with saturated aqueous KF precipitates Bu
SnF (white solid). Note: This solid is toxic and must be disposed of as hazardous waste.
Trimethyltin Removal (Volatility Challenge)
Me
-
Aqueous Wash: Me
SnCl partitions into the aqueous layer. Critical: The aqueous waste is now highly neurotoxic. Do not mix with general aqueous waste. -
Volatility: Small amounts can be removed under high vacuum, but this contaminates the pump oil and exhaust, creating a secondary hazard.
Decision Tree: Reagent Selection & Workup
Figure 2: Strategic decision tree for selecting tin reagents and determining the appropriate downstream processing.
Experimental Protocols
Protocol A: Standard Stille Coupling (Tributyltin)
Best for: Unhindered aryl/vinyl halides, routine synthesis.
-
Setup: Flame-dry a Schlenk flask. Add Pd(PPh
) (5 mol%) and LiCl (3 equiv, if using triflates). -
Addition: Add Aryl Halide (1.0 equiv) and Tributyl(vinyl)stannane (1.1 equiv) in dry Dioxane (0.1 M).
-
Reaction: Degas (freeze-pump-thaw x3). Heat to 80–100°C for 12–24h.
-
Workup (The KF Method):
-
Cool to RT. Dilute with Et
O. -
Add aqueous KF (saturated) or 10% KF on Silica . Stir vigorously for 30 mins.
-
Filter through a pad of Celite. The white precipitate is Bu
SnF (Toxic). -
Concentrate filtrate and purify via flash chromatography.
-
Protocol B: High-Reactivity Coupling (Trimethyltin)
Best for: Ortho-substituted aryls, tetra-substituted vinyls.
-
Safety: Double glove. Work in a high-efficiency hood. Prepare a bleach/NaOH bath for quenching.
-
Setup: Charge flask with Pd
(dba) (2 mol%) and Tri-2-furylphosphine (TFP) (8 mol%)—TFP further accelerates transmetallation. -
Addition: Add Hindered Aryl Halide (1.0 equiv) and Trimethyl(aryl)stannane (1.1 equiv) in DMF or NMP.
-
Reaction: Heat to 60–80°C (Me
Sn reagents react at lower temps). -
Workup:
-
Dilute with Et
O and wash 3x with water. -
Crucial: Collect all aqueous washes in a separate container labeled "Neurotoxic Tin Waste."
-
Dry organic layer (MgSO
) and concentrate. -
Note: Do not use high vacuum for extended periods to avoid subliming Me
Sn residues into the manifold.
-
References
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[5] The Stille Reaction. Organic Reactions, 50(1), 1–652.
-
Feldman, R. G., et al. (1993). The Neurotoxicity of Trimethyltin.[3][6] Journal of Neurology, Neurosurgery & Psychiatry.
-
CDC - NIOSH Pocket Guide to Chemical Hazards. (2019). Tin, organic compounds.[1][3][5][6][7][8][9][10][11][12][13]
-
Leibner, J. E., & Jacobus, J. (1979). The fluoride ion induced reaction of organotin compounds. The Journal of Organic Chemistry, 44(3), 449-450.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 4. sdlookchem.com [sdlookchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. The organotin compounds trimethyltin (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia co-cultivated with astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iscientific.org [iscientific.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 13. chemistry.msu.edu [chemistry.msu.edu]
Tributylstannyl vs. Silyl Ethers in Cross-Coupling Efficiency: A Comprehensive Guide for Synthetic Chemists
Executive Summary
For researchers and drug development professionals designing complex C–C and C–O bond-forming workflows, the choice of heteroatom ether intermediate dictates the efficiency, scalability, and environmental profile of the synthesis. This guide objectively compares tributylstannyl ethers (Stille-type reactivity) and silyl ethers (Hiyama/Denmark-type reactivity) across two primary domains: Palladium-catalyzed cross-coupling of enol ethers and electrochemical radical cross-coupling of
By analyzing the causality behind their transmetalation dynamics and oxidation potentials, this guide provides actionable, field-proven insights to optimize your synthetic pipelines.
Mechanistic Causality: Transmetalation Dynamics
The fundamental divergence between stannyl and silyl ethers in cross-coupling lies in their bond polarization and orbital overlap, which directly govern transmetalation efficiency.
Tributylstannyl Ethers: The Sn–C and Sn–O bonds are highly polarizable and relatively weak. Because tin's 5s/5p orbitals exhibit poor overlap with carbon's 2p orbitals, the stannyl group acts as an excellent leaving group. In Pd-catalyzed cross-coupling, stannyl enol ethers undergo direct, facile transmetalation to Pd(II) oxidative addition complexes without the need for external activation .
Silyl Ethers:
Conversely, the Si–O bond is exceptionally strong (~110 kcal/mol) due to partial double-bond character arising from oxygen lone-pair donation into silicon's
Fig 1: Mechanistic divergence in transmetalation pathways for stannyl vs. silyl ethers.
Electrochemical Activation & Radical Coupling
In modern electroorganic synthesis,
The Hyperconjugation Effect:
The oxidation potential of
Fig 2: Electrochemical radical generation workflow comparing α-stannyl and α-silyl ethers.
Quantitative Performance Comparison
When scaling up a synthesis, the theoretical reactivity must be weighed against practical handling, toxicity, and purification requirements. The table below summarizes the operational metrics of both ether classes.
| Performance Metric | Tributylstannyl Ethers | Silyl Ethers (e.g., TMS, TBS) |
| Transmetalation Rate | Very Fast (Direct, uncatalyzed) | Slow (Requires F⁻ or Lewis base activation) |
| Oxidation Potential | Low (Easier to oxidize by ~0.4–0.7 V) | High (Resistant to anodic oxidation) |
| Glycosylation Utility | High nucleophilicity; directs regioselectivity | High steric bulk; directs stereochemistry |
| Toxicity Profile | High (Organotins are severe neurotoxins) | Low (Siloxanes are generally benign) |
| Byproduct Removal | Difficult (Stannyl byproducts cause emulsions) | Easy (Volatile or water-soluble siloxanes) |
| Optimal Use Case | Complex molecule synthesis where activation conditions would destroy sensitive functional groups. | Industrial scale-up, late-stage functionalization, and environmentally conscious workflows. |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in checkpoints ensure that the researcher can confirm the mechanistic progression of the reaction in real-time.
Protocol A: Fluoride-Activated Pd-Catalyzed Cross-Coupling of Silyl Enol Ethers
Causality: Because the Si–O bond is unreactive toward Pd(II), Tetrabutylammonium fluoride (TBAF) is introduced to form a hypervalent silicate. This raises the HOMO of the enolate, forcing transmetalation.
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the aryl halide (1.0 equiv) and the silyl enol ether (1.2 equiv) in anhydrous THF (0.2 M).
-
Catalyst Addition: Add Pd(dba)₂ (5 mol%) and an electron-rich phosphine ligand like JohnPhos (10 mol%).
-
Validation Checkpoint 1: The solution will turn a deep burgundy/purple, indicating the formation of the active Pd(0)L₂ species.
-
-
Activation: Dropwise add a 1.0 M solution of TBAF in THF (1.5 equiv) at room temperature.
-
Validation Checkpoint 2: An immediate mild exotherm should be observed alongside a color shift to pale yellow/brown, confirming the formation of the pentacoordinate silicate and subsequent transmetalation to Pd(II).
-
-
Reaction & Quench: Stir for 2-4 hours. Monitor via TLC. Quench with saturated aqueous NH₄Cl.
-
Purification: Extract with EtOAc. The silyl byproduct (e.g., TBS-F) is highly volatile and easily removed during rotary evaporation, leaving a clean crude mixture.
Protocol B: Anodic Oxidation of -Tributylstannyl Ethers
Causality: By exploiting the lowered oxidation potential of the stannyl ether, we can perform a constant-potential electrolysis that selectively oxidizes the stannyl ether without destroying the nucleophilic coupling partner.
-
Cell Setup: Equip an undivided electrochemical cell with a carbon cloth anode and a platinum plate cathode.
-
Electrolyte Solution: Dissolve the
-tributylstannyl ether (1.0 equiv), the nucleophilic acceptor (e.g., a silyl enol ether, 2.0 equiv), and Bu₄NBF₄ (0.1 M) in anhydrous CH₂Cl₂/MeOH (4:1). -
Electrolysis: Apply a constant anodic potential of +1.2 V vs. Ag/AgCl.
-
Validation Checkpoint 1: The initial current will spike as the stannyl ether oxidizes to the radical cation.
-
-
Monitoring: Track the current decay over time.
-
Validation Checkpoint 2: The reaction is complete when the current drops to <5% of its initial value, directly correlating to the complete consumption of the electroactive stannyl species (self-validating Faraday efficiency).
-
-
Workup: Concentrate the solvent, precipitate the supporting electrolyte with diethyl ether, and filter. Purify via silica gel chromatography (Note: treat silica with 1% Et₃N to prevent stannyl-induced streaking).
References
-
Palladium C
-Bromo Ketones Chemistry Letters, 1983. URL:[Link] -
Stereoselective preparation of 1-siloxy-1-alkenylcopper species by 1,2-Csp2-to-O silyl migration of acylsilanes Journal of the American Chemical Society, 2006. URL:[Link]
-
Modern Strategies in Electroorganic Synthesis Chemical Reviews, 2008. URL:[Link]
-
Methods for 2-Deoxyglycoside Synthesis Chemical Reviews, 2018. URL:[Link]
Characteristic IR Bands for Tributylstannyl Alkoxy Alcohols: A Comparative Guide
Executive Summary: The Diagnostic Power of Organotin IR Signatures
In the realm of complex organic synthesis—particularly within carbohydrate and nucleoside chemistry—tributylstannyl ethers (often referred to as tributylstannyl alkoxy alcohols when derived from polyols) serve as critical intermediates for regioselective functionalization.[1] Unlike robust protecting groups like benzyl or silyl ethers, stannyl ethers are transient, moisture-sensitive species often generated in situ to activate specific hydroxyl groups toward acylation or alkylation.
For the synthetic chemist, Infrared (IR) Spectroscopy offers the most immediate, non-destructive method to validate the formation of these intermediates before proceeding to the next step. This guide provides an in-depth analysis of the characteristic vibrational modes of tributylstannyl ethers, objectively comparing their spectral signatures against free alcohols and silyl ether alternatives to ensure precise reaction monitoring.
Fundamental Vibrational Modes
The formation of a tributylstannyl ether involves replacing the hydroxyl proton (
The Sn–O–C System
The vibrational coupling in the
-
O-H Stretch Removal: The most obvious diagnostic is the disappearance of the O-H oscillator.
-
Sn-O Stretch: The tin-oxygen bond is significantly weaker and longer than a carbon-oxygen or silicon-oxygen bond, appearing in the fingerprint region (500–700 cm⁻¹).
-
C-O Stretch Shift: The hybridization and electronic environment of the oxygen atom change upon stannylation, shifting the C-O stretching frequency, typically to lower wavenumbers compared to the free alcohol, though this can vary based on coordination geometry.
The Tributyl Chain ( )
The butyl chains provide a consistent "background" signature that confirms the presence of the organotin moiety.
-
C-H Stretches: Strong absorptions in the 2800–3000 cm⁻¹ region (sp³ C-H).
-
Sn-C Vibrations: Low-frequency bands often overlapping with Sn-O modes.
Comparative Analysis: Spectral Diagnostics
This section objectively compares the IR profile of tributylstannyl ethers against their precursors (free alcohols) and common alternatives (silyl ethers).
Table 1: Characteristic IR Bands of Tributylstannyl Ethers vs. Alternatives
| Vibrational Mode | Free Alcohol (R-OH) | Tributylstannyl Ether (R-O-SnBu₃) | Silyl Ether (e.g., R-O-TMS) | Diagnostic Note |
| O-H Stretch | 3200–3550 cm⁻¹ (Broad, Strong) | Absent (in fully reacted species) | Absent | Primary indicator of reaction completion. |
| C-O Stretch | 1050–1150 cm⁻¹ (Strong) | 1020–1080 cm⁻¹ (Shifted) | 1000–1100 cm⁻¹ (Strong) | Stannylation often causes a red shift (lower freq) vs. free alcohol. |
| Sn-O / Si-O | N/A | 500–670 cm⁻¹ (Med-Strong) | N/A (Si-O is ~1000-1100 cm⁻¹) | Sn-O is a far-IR/fingerprint band; Si-O overlaps C-O. |
| C-H Stretch | Varies (Alkyl backbone) | 2850–2960 cm⁻¹ (Strong, Bu₃) | 2900–2960 cm⁻¹ (Me/Alkyl) | Bu₃Sn adds significant intensity to the C-H region. |
| Fingerprint (X-C) | N/A | 500–550 cm⁻¹ (Sn-C, doublet) | 1250 cm⁻¹ (Si-CH₃, Sharp) | The sharp 1250 cm⁻¹ band is unique to Si-Me; Sn-Bu lacks this. |
Detailed Comparison
Comparison A: Tributylstannyl Ether vs. Free Alcohol
The transformation is characterized by the complete extinction of the hydrogen-bonded O-H band . In polyols (e.g., sugars), if regioselective stannylation is successful (e.g., at the primary C6 position), the O-H band will diminish in intensity but may not disappear if secondary hydroxyls remain free.
-
Key Check: If the broad band at ~3400 cm⁻¹ persists without intensity loss, the reaction (likely with
) has failed or water is present.
Comparison B: Tributylstannyl vs. Silyl Ethers (TMS/TBDMS)
Researchers often choose between stannylation and silylation. IR distinguishes them easily:
-
The "Silicon Peak": Silyl ethers (TMS, TBDMS) display a very sharp, intense band at ~1250 cm⁻¹ (Si–CH₃ symmetric deformation). Tributylstannyl ethers do not show this band.[2]
-
The Metal-Oxygen Bond: The Sn-O stretch is deep in the fingerprint region (~600 cm⁻¹), whereas the Si-O stretch is higher energy, often merging with the C-O stretch envelope (1000–1100 cm⁻¹).
Visualization: Spectral Decision Tree
The following diagram outlines a logical workflow for interpreting the IR spectrum of a reaction mixture intended to generate a tributylstannyl ether.
Caption: Logical workflow for confirming tributylstannyl ether formation via IR spectroscopy.
Experimental Protocols
Synthesis of Tributylstannyl Ethers (Dean-Stark Protocol)
Objective: To synthesize a tributylstannyl ether from a primary alcohol and bis(tributyltin) oxide, removing water to drive the equilibrium.
Reagents:
-
Primary Alcohol (1.0 equiv)
-
Bis(tributyltin) oxide (0.5 - 0.6 equiv)
-
Anhydrous Toluene or Benzene (Solvent)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush the system with Argon or Nitrogen.[3]
-
Charging: Add the alcohol and bis(tributyltin) oxide to the flask. Dissolve in anhydrous toluene (approx. 0.1 M concentration relative to alcohol).
-
Reflux: Heat the mixture to reflux. Water generated from the reaction (
) will azeotrope with toluene and collect in the trap. -
Monitoring: Continue reflux until water separation ceases (typically 2–4 hours).
-
Isolation: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure (rotary evaporator).
-
Note: The resulting oil is the tributylstannyl ether. It is moisture-sensitive and should be stored under inert gas or used immediately.
IR Sampling Protocol
Objective: To obtain a high-quality spectrum without hydrolyzing the sensitive Sn-O bond.
-
Technique: ATR (Attenuated Total Reflectance) is preferred for oils. Transmission (NaCl/KBr plates) can be used if handled quickly.
-
Preparation: Ensure the ATR crystal (Diamond or ZnSe) is perfectly dry. Clean with acetone and dry with a heat gun or nitrogen stream to remove surface moisture.
-
Application: Apply a drop of the neat tributylstannyl ether oil directly to the crystal.
-
Measurement: Scan immediately (Range: 4000–400 cm⁻¹).
-
Validation: Check for the growth of a broad O-H peak at 3400 cm⁻¹ during the scan. If observed, the sample is hydrolyzing on the crystal due to atmospheric moisture.
References
-
Blunden, S. J., & Smith, P. J. (1982). The Chemistry of Organotin Compounds. Academic Press.[4] (Foundational text on Sn-O and Sn-C vibrational modes).
-
David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. Link
-
NIST Chemistry WebBook. (2025). Bis(tributyltin) oxide IR Spectrum. National Institute of Standards and Technology. Link
-
BenchChem. (2025). Tributyltin methoxide: Properties and Synthesis. Link
- Poller, R. C. (1970). The Chemistry of Organotin Compounds. Logos Press. (Detailed assignment of Sn-O stretching frequencies in the 500-600 cm⁻¹ range).
Sources
Dibutyltin Dibutoxide (C16H36O2Sn) as a Premier Catalyst in Biomedical Polymer Synthesis: A Comparative Guide & Elemental Validation
Organotin compounds play an indispensable role in macromolecular engineering and industrial polymer synthesis. Among them, Dibutyltin Dibutoxide (DBTB, C16H36O2Sn) stands out as a highly efficient transesterification and polycondensation catalyst[1]. In drug development and biomedical polymer synthesis (such as polycarbonates and polyesters like PLGA), the choice of catalyst dictates not only the polymerization kinetics but also the toxicological clearance profile of the final product.
As an Application Scientist, I have consistently relied on DBTB for its dual-action mechanism: it functions simultaneously as a Lewis acid to activate monomers and as an alkoxide initiator, eliminating the need for exogenous co-initiators. Diorganotin compounds like DBTB are heavily utilized as esterification catalysts and polyurethane foam stabilizers due to this unique efficiency[2].
This guide objectively compares DBTB against alternative catalysts, provides foundational elemental analysis data, and details the self-validating experimental protocols required for its application.
Elemental Analysis Data for C16H36O2Sn (The Self-Validating Purity System)
Before any catalytic application, the structural integrity of DBTB must be verified. Organotins are notoriously susceptible to moisture, which drives hydrolysis from the active dibutoxide to the catalytically inert dibutyltin oxide (DBTO). Elemental analysis serves as our primary self-validating system. A shift in the Tin-to-Carbon ratio immediately flags degradation or impurities, which is a critical analytical step in organotin applications[3].
Table 1: Elemental Composition of Dibutyltin Dibutoxide (C16H36O2Sn)
| Element | Atomic Mass | Atoms | Theoretical Mass (%) | Experimental Acceptance Criteria (%) |
| Carbon (C) | 12.011 | 16 | 50.68% | 50.50 - 50.80% |
| Hydrogen (H) | 1.008 | 36 | 9.57% | 9.45 - 9.70% |
| Oxygen (O) | 15.999 | 2 | 8.44% | 8.30 - 8.60% |
| Tin (Sn) | 118.710 | 1 | 31.31% | 31.15 - 31.45% |
Note: Experimental data represents typical high-purity synthesis batches analyzed via CHNS/O analyzer and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).
Performance Comparison: DBTB vs. Alternative Catalysts
To objectively justify the selection of DBTB[4], we must benchmark it against industry-standard alternatives like Dibutyltin Dilaurate (DBTDL), Stannous Octoate (Sn(Oct)₂), and Titanium Tetrabutoxide (Ti(OBu)₄).
Table 2: Comparative Performance in Biomedical Polymer Synthesis
| Catalyst | Chemical Formula | Primary Mechanism | Moisture Sensitivity | Typical PDI (ROP) | Cytotoxicity / Clearance |
| DBTB | C16H36O2Sn | Lewis Acid + Initiator | High | 1.10 - 1.25 | Moderate (Requires rigorous purification) |
| DBTDL | C32H64O4Sn | Lewis Acid | Low | 1.40 - 1.60 | Moderate |
| Sn(Oct)₂ | C16H30O4Sn | Coordination-Insertion | High | 1.20 - 1.50 | Low (FDA Approved for PLGA) |
| Ti(OBu)₄ | C16H36O4Ti | Transesterification | Extreme | 1.50 - 1.80 | Low |
Causality Insight: While Sn(Oct)₂ is the FDA-approved standard for PLGA, it requires a hydroxyl-containing co-initiator (like benzyl alcohol) to function. DBTB, conversely, contains built-in butoxide ligands that directly initiate ring-opening polymerization (ROP). This results in a tighter Polydispersity Index (PDI) because initiation is instantaneous and homogeneous, avoiding the lag phase associated with co-initiator coordination.
Experimental Methodologies & Protocols
Protocol 1: Self-Validating Elemental Analysis of DBTB
Objective: Quantify C, H, N, S, O, and Sn to confirm the C16H36O2Sn structure and rule out DBTO contamination.
-
Inert Sample Preparation: Because DBTB hydrolyzes rapidly, all sample handling must occur in an Argon-filled glovebox.
-
Causality: Exposure to ambient humidity replaces butoxide groups with bridging oxides, artificially inflating the Sn percentage and ruining catalytic activity.
-
-
CHNS/O Combustion: Weigh 1.5 mg of DBTB into a sealed tin capsule. Combust at 1000°C in a CHNS analyzer. The absolute absence of Nitrogen and Sulfur confirms no cross-contamination from amine-based catalysts or mercaptide stabilizers.
-
Sn Quantification via ICP-OES:
-
Digestion: Digest 10 mg of DBTB in 5 mL concentrated HNO₃ and 1 mL H₂O₂ using a closed-vessel microwave digestion system (200°C for 20 mins).
-
Causality: Organotins form highly refractory Sn-C bonds[5]. Standard open-vessel hotplate digestion leads to volatile tin losses (e.g., as stannanes) and low-biased recoveries. Microwave digestion ensures complete mineralization.
-
Analysis: Dilute to 50 mL with 2% HNO₃. Analyze via ICP-OES at the 189.927 nm emission line.
-
Protocol 2: Ring-Opening Polymerization of L-Lactide using DBTB
Objective: Synthesize low-PDI Poly(L-lactide) (PLLA) to evaluate catalytic efficiency.
-
Monomer Purification: Recrystallize L-lactide from anhydrous ethyl acetate twice.
-
Causality: Trace lactic acid acts as a chain transfer agent, prematurely terminating polymer growth and broadening the PDI.
-
-
Polymerization Setup: In a flame-dried Schlenk tube under Argon, combine 5.0 g of purified L-lactide and DBTB at a Monomer-to-Catalyst ([M]/[I]) ratio of 500:1.
-
Reaction Execution: Immerse the tube in an oil bath at 130°C for 4 hours. The mixture will transition from a melt to a highly viscous liquid.
-
Quenching & Validation: Dissolve the crude polymer in minimal dichloromethane (DCM) and precipitate into cold methanol. Filter and dry under a vacuum.
-
End-Group Analysis (The Validation Loop): Perform ¹H-NMR on the purified polymer.
-
Causality: Because DBTB initiates via its butoxide ligands, a butyl ester group will be covalently bound to the alpha-terminus of every polymer chain. Integrating the butyl protons against the polymer backbone protons provides an absolute molecular weight, validating the exact efficiency of the DBTB catalyst.
-
Visualizing the Workflows
Workflow for DBTB validation and polymer synthesis.
Catalytic cycle of DBTB in ring-opening polymerization.
References
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS Source: ATSDR (CDC) URL:[Link]
-
Investigating the Environmental Impact of Organotins Source: LCGC International URL:[Link]
-
Analysis of organotin compounds Source: ALS Global URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-[(Tributylstannyl)methoxy]-1-propanol
Advanced Laboratory Safety and Operational Guide: Handling 3-[(Tributylstannyl)methoxy]-1-propanol
As a Senior Application Scientist, I have designed this operational guide to bridge the gap between standard safety data sheets and field-proven laboratory realities. Handling 3-[(Tributylstannyl)methoxy]-1-propanol (CAS No. 1079333-34-8)[1] requires more than just following rules; it requires a mechanistic understanding of why this organotin compound behaves the way it does. By understanding the causality behind its toxicity, researchers can implement self-validating safety systems that protect both personnel and the integrity of their drug development workflows.
Chemical Identity & Mechanistic Toxicology
3-[(Tributylstannyl)methoxy]-1-propanol is a specialized organotin reagent utilized in complex organic synthesis. Like other tributyltin (TBT) derivatives, this compound presents severe occupational hazards[2].
The Causality of Toxicity: The primary danger of TBT compounds is driven by the highly lipophilic nature of the tributyltin moiety[3]. This lipophilicity allows the molecule to rapidly dissolve into and penetrate the lipid bilayers of the stratum corneum (skin) and cellular membranes, leading to rapid systemic circulation[3]. Once systemic, TBT disrupts mitochondrial oxidative phosphorylation and exhibits profound immunotoxicity and neurotoxicity[2],[4]. Contact with skin or mucous membranes can cause immediate chemical burns, while chronic exposure targets the central nervous system and immune system[2],[3].
Quantitative Exposure Limits
Because specific occupational exposure limits for 3-[(Tributylstannyl)methoxy]-1-propanol are not uniquely established, regulatory bodies mandate applying the stringent limits for generic "Tin, organic compounds (as Sn)"[5].
| Regulatory Body | Exposure Limit Type | Value (as Sn) | Special Designation |
| OSHA | Permissible Exposure Limit (PEL) | 0.1 mg/m³ (TWA) | None[5] |
| NIOSH | Recommended Exposure Limit (REL) | 0.1 mg/m³ (TWA) | Skin[5] |
| ACGIH | Threshold Limit Value (TLV) | 0.1 mg/m³ (TWA) | Skin[4] |
| ACGIH | Short-Term Exposure Limit (STEL) | 0.2 mg/m³ (15-min) | Skin[4] |
| NIOSH | Immediately Dangerous to Life/Health | 25 mg/m³ | N/A[4] |
Note: The critical "Skin" designation emphasizes that dermal absorption is a primary route of severe systemic toxicity, necessitating rigorous physical barriers rather than just respiratory protection[4].
Personal Protective Equipment (PPE) Selection & Rationale
To establish a self-validating safety system, PPE must be selected based on the chemical's permeation kinetics. Do not rely on standard laboratory defaults.
-
Eye & Face Protection: Tight-sealing chemical splash goggles combined with a full-face shield (compliant with EN 166 or ANSI Z87.1)[6].
-
Causality: TBT compounds cause severe corneal injury and mucosal inflammation[2]. A face shield prevents micro-droplet inhalation and facial dermal exposure during pressurized transfers.
-
-
Hand Protection: Double-gloving is mandatory. Use a Nitrile inner glove (for dexterity) and a heavy-duty Butyl rubber or Silver Shield/4H outer glove[6].
-
Causality: Organotins rapidly degrade standard latex and thin nitrile. Butyl rubber provides superior resistance to lipophilic organometallics, satisfying EN 374 standards[6].
-
-
Body Protection: Impervious, flame-resistant chemical suit or a disposable Tyvek® coverall over a standard lab coat[6].
-
Causality: Standard cotton lab coats absorb liquids, holding the lipophilic toxin against the skin and actively accelerating dermal absorption.
-
-
Respiratory Protection: If handled outside a certified fume hood, use a full-face respirator equipped with ABEK (EN 14387) or multi-purpose combination (US) cartridges[7].
Operational Workflow: Safe Handling Protocol
This protocol ensures that every action is verified before proceeding, minimizing the risk of exposure.
Step 1: Environmental Validation Verify that the chemical fume hood has a continuous face velocity of ≥ 100 feet per minute (fpm). Clear the hood of all incompatible materials, specifically strong oxidizing agents, which can trigger hazardous reactions[8]. Step 2: PPE Donning and Inspection Inspect butyl rubber outer gloves for pinhole leaks using the inflation method. Don all PPE (goggles, face shield, impervious suit, double gloves) before touching the primary container[6]. Step 3: Closed-System Transfer Utilize a Schlenk line or a septum-sealed vial with a syringe for transfers to minimize vapor release. Do not leave the primary container open to the atmosphere. Purge the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation. Step 4: Post-Handling Decontamination Wipe down all exterior surfaces of the reaction vessels and syringes with a compatible solvent (e.g., isopropanol) before removing them from the fume hood. Dispose of wipes immediately as hazardous organotin waste.
Emergency Spill Response & Decontamination
Organotin spills require immediate, aggressive containment due to their high aquatic toxicity and vaporization potential[8],[9].
Step 1: Isolate and Evacuate Immediately alert personnel and evacuate the immediate vicinity. If the spill is > 100 mL outside a fume hood, trigger the lab's emergency exhaust and evacuate the room[7]. Step 2: Containment Wearing full PPE (including an ABEK respirator), cover the spill with an inert, non-combustible absorbent material (vermiculite, dry sand, or specialized organometallic spill pads)[2],[9]. Do not use combustible materials like sawdust. Step 3: Collection Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene container[6]. Step 4: Surface Decontamination Wash the spill area with a strong soap/detergent solution, followed by water, to remove residual lipophilic traces. Collect all wash water as hazardous waste; do not let it enter the drain[8].
Waste Disposal Plan
Tributyltin compounds are classified as extremely hazardous to marine life, causing long-term adverse effects in the aquatic environment[8],[9].
-
Segregation: Collect all 3-[(Tributylstannyl)methoxy]-1-propanol waste in clearly labeled, dedicated "Halogenated Organotin Waste" containers. Do not mix with general organic solvent waste[10].
-
Containment: Use high-density polyethylene (HDPE) or lined metal drums. Ensure containers are tightly sealed and stored in a cool, well-ventilated area[9].
-
Disposal: Manifest the waste for high-temperature incineration through a licensed hazardous waste disposal facility[11]. Never dispose of organotins down the sink or in standard municipal waste[12].
Workflow Diagram
Workflow for the safe handling, spill response, and disposal of tributyltin derivatives.
References
-
TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration. OSHA. Available at: [Link]
-
Tri-n-butyltin hydride - Hazardous Agents - Haz-Map. Haz-Map. Available at: [Link]
-
TRIBUTYLTIN (TBT) - EXTOXNET PIP. Oregon State University. Available at:[Link]
-
Material Safety Data Sheet - Tri-n-butyltin hydride, 97% - Cole-Parmer. Cole-Parmer. Available at: [Link]
Sources
- 1. 1 methoxy propanol | Sigma-Aldrich [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 4. Tri-n-butyltin hydride - Hazardous Agents | Haz-Map [haz-map.com]
- 5. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. bu.edu [bu.edu]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. gelest.com [gelest.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
